((4-Methoxyphenyl)ethynyl)trimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODVAYLZXZQBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393054 | |
| Record name | [(4-Methoxyphenyl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-14-8 | |
| Record name | 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-Methoxyphenyl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-Methoxyphenyl)ethynyl]trimethylsilane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of ((4-Methoxyphenyl)ethynyl)trimethylsilane
An In-depth Technical Guide to ((4-Methoxyphenyl)ethynyl)trimethylsilane
Abstract
This compound is a versatile organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a methoxy-substituted phenyl ring. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and key reactivity. The strategic importance of the TMS protecting group is highlighted, as it imparts stability, influences reactivity, and allows for selective transformations, making this compound a valuable building block in organic synthesis.[1][2] Its applications span medicinal chemistry, materials science, and nanotechnology, where it serves as a precursor for complex molecular architectures and functional materials.[1] This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical reagents.
Compound Profile and Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][3] The presence of the trimethylsilyl group provides steric and electronic effects that stabilize the alkyne and influence its reactivity in cross-coupling reactions.[2][4][5] The methoxy group on the phenyl ring acts as an electron-donating group, modulating the electronic properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3989-14-8 | [1][3][6][7][8] |
| Molecular Formula | C₁₂H₁₆OSi | [1][6][8] |
| Molecular Weight | 204.34 g/mol | [1][6][8][9] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Boiling Point | 96 °C at 1.5 mmHg | [1][3] |
| Density | 0.96 g/mL | [1][3] |
| Refractive Index (n20/D) | 1.54 | [1][3] |
| Purity | ≥ 97% (GC) | [1][3][6] |
Spectroscopic Data Analysis
Accurate characterization is paramount for verifying the identity and purity of this compound. The following data are typical for this compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is distinguished by several key signals. A sharp singlet appears around δ 0.26 ppm , corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The aromatic protons appear as two doublets characteristic of a 1,4-disubstituted benzene ring: one doublet at δ 7.30 ppm (protons ortho to the ethynyl group) and another at δ 6.84 ppm (protons ortho to the methoxy group). A singlet for the methoxy (-OCH₃) protons is observed at δ 3.83 ppm .[10]
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows a signal for the TMS methyl carbons at δ 0.08 ppm . The two acetylenic carbons are found at δ 105.2 ppm and δ 92.4 ppm . Aromatic carbon signals appear at δ 159.7, 133.5, 115.2, and 113.8 ppm . The methoxy carbon is observed at δ 55.3 ppm .[10]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp absorption band around 2155 cm⁻¹ for the C≡C triple bond stretching vibration.[10] Additional significant peaks correspond to C-H stretching of the aromatic and methyl groups.
Synthesis and Purification Protocol
This compound is commonly synthesized via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust and highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Workflow: Synthesis via Sonogashira Coupling
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Catalyst and Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) iodide (CuI) co-catalyst (0.04 eq).
-
Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition and reductive elimination. CuI acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.
-
-
Solvent and Base Addition: Add a degassed mixture of an anhydrous solvent like tetrahydrofuran (THF) and a base, typically triethylamine (Et₃N), in a 2:1 ratio.
-
Causality: Triethylamine serves as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction, preventing side reactions and regenerating the catalyst.
-
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Causality: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoanisole) is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent such as diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid product.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis to match the data presented in Section 2.
-
Key Chemical Reactivity and Applications
The utility of this compound stems from the versatile reactivity of the silyl-protected alkyne. The TMS group serves as a "masked" terminal proton, which can be selectively removed to reveal the terminal alkyne for further functionalization.
Diagram: Key Reaction Pathways
Caption: Major reactivity pathway via deprotection and subsequent coupling.
Protodesilylation (Deprotection)
The most critical reaction is the cleavage of the C-Si bond to generate the terminal alkyne, 4-ethynylanisole. This is typically achieved under mild conditions, ensuring compatibility with a wide range of functional groups.[2][11]
-
Method: Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or a base such as potassium carbonate (K₂CO₃) in methanol.
-
Significance: This deprotection unmasks the reactive C-H bond of the alkyne, making it available for subsequent carbon-carbon bond-forming reactions.[2]
Applications in Synthesis
Once deprotected, the resulting 4-ethynylanisole is a valuable precursor in several fields:
-
Medicinal Chemistry and Drug Discovery: Terminal alkynes are fundamental building blocks in pharmaceutical synthesis.[1] They are used in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazole rings, a common scaffold in drug candidates.[] The methoxyphenyl moiety is also a frequent structural motif in biologically active compounds. The stability and controlled reactivity offered by the silyl-protected form make it an ideal reagent for multi-step syntheses of complex active pharmaceutical ingredients (APIs).[1][13]
-
Materials Science: The rigid, linear structure of the ethynyl group is exploited in the synthesis of conjugated polymers and organic electronic materials.[1] Polymerization or coupling of this building block can lead to materials with desirable optical and electronic properties for use in organic light-emitting diodes (OLEDs) and sensors.
-
Organic Synthesis: It serves as a key intermediate in Sonogashira, Stille, and other cross-coupling reactions to construct complex poly-ynes and enynes, which are precursors to natural products and other intricate organic molecules.[1][14][15]
Safety, Handling, and Storage
Hazard Identification:
-
Causes skin irritation (H315) and serious eye irritation (H319).[3][9]
-
May cause respiratory irritation.[16]
Handling Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[16][17]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[3][17]
-
Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[17][18]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Recommended storage is at room temperature, though a cool, dark place (<15°C) is also advised.[3]
-
Incompatible with strong oxidizing agents and strong acids.[17]
Conclusion
This compound is a strategically important reagent whose value lies in the precise control offered by the trimethylsilyl protecting group. It provides a stable, easily handled source of the 4-ethynylanisole synthon, enabling chemists to perform selective transformations in the synthesis of high-value molecules for pharmaceuticals, functional materials, and complex organic targets. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for advanced chemical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. [(4-Methoxyphenyl)ethynyl]trimethylsilane | 3989-14-8 | TCI AMERICA [tcichemicals.com]
- 4. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 14. [(4-Methoxyphenyl)ethynyl]trimethylsilane [myskinrecipes.com]
- 15. Polyyne - Wikipedia [en.wikipedia.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the IR and Mass Spectrometry Analysis of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Introduction
((4-Methoxyphenyl)ethynyl)trimethylsilane is a versatile organosilicon compound integral to various fields, including organic synthesis and materials science.[1] Its unique structure, featuring a trimethylsilyl (TMS) group, an alkyne linkage, and a methoxy-substituted aromatic ring, provides a rich landscape for spectroscopic analysis. This guide offers a detailed exploration of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a thorough understanding.
Part 1: Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For this compound, the IR spectrum provides clear signatures for its key structural components.
Key Vibrational Modes and Expected Frequencies
The primary vibrational modes of interest in this compound are associated with the C≡C triple bond, the trimethylsilyl group, the para-substituted aromatic ring, and the methoxy group.
-
Alkyne (C≡C) Stretching: The carbon-carbon triple bond stretch in alkynes typically appears in the 2260-2100 cm⁻¹ region.[2] For silylated alkynes, this peak is often observed around 2040 cm⁻¹.[3] The presence of the silicon atom influences the electronic environment of the alkyne, leading to a shift in its characteristic frequency. It's important to note that in symmetrical or near-symmetrical internal alkynes, this peak can be weak or absent due to a lack of change in the dipole moment during vibration.[4][5] However, in this molecule, the asymmetry ensures a discernible peak.
-
Trimethylsilyl (TMS) Group Vibrations: The TMS group provides several characteristic absorption bands. Strong peaks are typically observed around 1257 cm⁻¹ and 850-870 cm⁻¹ due to Si-CH₃ vibrations.[6] These bands are often intense and serve as reliable indicators of the TMS moiety.
-
Aromatic Ring Vibrations: The para-substituted benzene ring exhibits several characteristic vibrations. These include C-H stretching just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7] In-ring C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[8] Furthermore, the out-of-plane C-H bending (wagging) vibrations are diagnostic of the substitution pattern. For para-substituted rings, a strong band is generally observed between 860 and 790 cm⁻¹.[9]
-
Methoxy Group Vibrations: The methoxy (O-CH₃) group will show C-H stretching vibrations around 2960 cm⁻¹ and an asymmetric C-O-C stretching band.
The following table summarizes the expected key IR absorption bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyne | C≡C Stretch | ~2150 - 2040 | Weak to Medium |
| Trimethylsilyl | Si-CH₃ Symmetric Deformation | ~1250 | Strong |
| Trimethylsilyl | Si-C Stretch | ~840 | Strong |
| Aromatic | C-H Stretch | ~3100 - 3000 | Medium |
| Aromatic | C=C Ring Stretch | ~1600, ~1500 | Medium to Strong |
| Aromatic | C-H Out-of-Plane Bend (para) | ~830 | Strong |
| Methoxy | C-H Stretch | ~2960 | Medium |
| Methoxy | C-O Stretch | ~1250 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR because it requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer or a similar instrument is powered on and has completed its startup diagnostics.[10]
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest should be labeled.
Caption: Key IR vibrational modes of the target molecule.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Expected Molecular Ion and Fragmentation Pathways
The molecular weight of this compound (C₁₂H₁₆OSi) is 204.34 g/mol .[10] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 204. The fragmentation of this molecule is predictable based on the lability of certain bonds.
-
Loss of a Methyl Group: A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.[11][12] This would result in a prominent peak at m/z 189.
-
Formation of the Trimethylsilyl Cation: Cleavage of the Si-C bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73.[13] This is often a base peak in the mass spectra of TMS-containing compounds.
-
Fragmentation of the Methoxyphenyl Moiety: The methoxyphenyl portion of the molecule can also undergo characteristic fragmentation. The molecular ion of anisole, a related structure, is known to lose a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).[14] In this molecule, we might expect to see fragments corresponding to the loss of the methoxy group or subsequent fragmentations of the aromatic ring. For instance, the loss of a methyl group from the molecular ion (m/z 204) to m/z 189 could be followed by the loss of CO to yield a fragment at m/z 161. Anisole itself can fragment by losing formaldehyde (H₂CO).[15]
The following table summarizes the expected key fragments in the mass spectrum of this compound:
| m/z | Proposed Fragment | Formula | Notes |
| 204 | [M]⁺ | [C₁₂H₁₆OSi]⁺ | Molecular Ion |
| 189 | [M - CH₃]⁺ | [C₁₁H₁₃OSi]⁺ | Loss of a methyl radical from the TMS group. |
| 131 | [M - Si(CH₃)₃]⁺ | [C₉H₇O]⁺ | Cleavage of the Si-C bond. |
| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, often the base peak. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Typically around 230 °C.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from any impurities, and then enter the mass spectrometer to be ionized and fragmented.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern to known patterns for similar structures.
Caption: Proposed primary MS fragmentation pathways.
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust analytical framework for the characterization of this compound. IR spectroscopy confirms the presence of the key functional groups through their characteristic vibrational frequencies, while mass spectrometry provides the molecular weight and reveals the structural details through predictable fragmentation patterns. This guide serves as a comprehensive resource for scientists, enabling them to confidently identify and analyze this important chemical entity in their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. gelest.com [gelest.com]
- 4. The IR C \equiv C stretching absorption in symmetrical alkynes is usual.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academics.nat.tum.de [academics.nat.tum.de]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]
Stability and storage conditions for ((4-Methoxyphenyl)ethynyl)trimethylsilane
An In-Depth Technical Guide to the Stability and Storage of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Authored by: A Senior Application Scientist
Introduction: The Role of this compound in Modern Synthesis
This compound is a versatile organosilicon compound that has become a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its utility stems from the presence of a terminal alkyne masked by a trimethylsilyl (TMS) protecting group. This TMS group imparts enhanced stability and improved handling characteristics compared to the free alkyne, while allowing for facile deprotection under specific conditions to reveal the reactive terminal alkyne for subsequent transformations, such as Sonogashira coupling reactions.[1][2][3][4][5] The methoxy substituent on the phenyl ring further modulates the electronic properties of the molecule, making it an attractive component in the synthesis of complex organic molecules, functionalized polymers, and drug candidates.[1] Understanding the stability profile and optimal storage conditions of this reagent is paramount to ensuring its integrity, which in turn guarantees reproducibility and success in its synthetic applications.
This guide provides a comprehensive overview of the chemical stability of this compound, outlines potential degradation pathways, and offers field-proven protocols for its storage and handling to ensure its long-term viability in a research and development setting.
Chemical Stability Profile
The stability of this compound is primarily dictated by the robustness of the carbon-silicon (C-Si) and carbon-carbon triple bonds, as well as the ether linkage on the aromatic ring. Generally, the compound is stable under normal laboratory conditions.
The Protective Role of the Trimethylsilyl (TMS) Group
The TMS group is not merely a placeholder; it is an active contributor to the compound's stability. Terminal alkynes possess an acidic proton, which can lead to unwanted side reactions, including the formation of explosive metal acetylides with certain heavy metal ions. The TMS group replaces this acidic proton, mitigating such hazards. Furthermore, the steric bulk of the TMS group can provide kinetic stability, preventing unintended polymerization or oligomerization of the alkyne moiety.
Factors Influencing Stability
Several environmental factors can influence the long-term stability of this compound. These include:
-
Moisture: The presence of water can lead to the slow hydrolysis of the C-Si bond, a process known as protiodesilylation, which results in the formation of the parent alkyne, 4-ethynylanisole, and trimethylsilanol. This is the most common degradation pathway.
-
Oxygen: While the TMS-protected alkyne is relatively stable to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can potentially lead to oxidative degradation.
-
Light: As with many complex organic molecules, exposure to UV light can provide the energy to initiate degradation reactions. The aromatic system in this compound can absorb UV radiation, potentially leading to unforeseen decomposition pathways.
-
Temperature: While the compound exhibits good thermal stability, storage at elevated temperatures can accelerate the rate of any potential degradation reactions.
-
pH: The C-Si bond is susceptible to cleavage under both acidic and basic conditions. Therefore, contact with strong acids or bases should be avoided during storage.
Potential Degradation Pathways
Understanding the potential chemical transformations that constitute degradation is crucial for developing effective storage and handling strategies.
Primary Degradation Pathway: Protiodesilylation
The most significant degradation pathway for this compound is the cleavage of the trimethylsilyl group to yield the terminal alkyne. This reaction can be catalyzed by moisture, acids, or bases. While this is a desired reaction in many synthetic protocols, its occurrence during storage compromises the purity and integrity of the reagent.
Secondary Degradation Pathways
While less common under proper storage conditions, other degradation pathways should be considered:
-
Oxidative Damage: The electron-rich aromatic ring and the alkyne moiety could be susceptible to oxidation over long-term storage in the presence of air.
-
Polymerization: Although the TMS group significantly reduces the likelihood of polymerization, trace impurities or exposure to light and heat could potentially initiate this process.
-
Hydrolysis of the Methoxy Group: Under strongly acidic conditions and at elevated temperatures, the methoxy group on the phenyl ring could undergo hydrolysis to a hydroxyl group. However, this is unlikely under standard storage conditions.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended.
Long-Term Storage
For laboratories that stock this compound for extended periods, the following conditions are optimal:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Amber Glass Bottle with a Secure Cap | Protects the compound from light and prevents moisture ingress. |
| Location | Cool, Dark, and Dry Place | Further minimizes exposure to light and ambient moisture. |
Short-Term (In-Use) Storage
For bottles that are in active use, the following practices should be adhered to:
-
Inert Gas Blanket: After each use, the headspace of the bottle should be flushed with an inert gas before sealing.
-
Secure Sealing: Ensure the cap is tightly sealed to prevent the ingress of atmospheric moisture and oxygen. Parafilm can be used to further secure the seal.
-
Avoid Contamination: Use clean, dry needles and syringes when dispensing the liquid to avoid introducing impurities that could catalyze degradation.
Experimental Workflow: Handling and Dispensing
The following diagram outlines the best-practice workflow for handling this air- and moisture-sensitive reagent.
References
Introduction: The Unique Profile of the Trimethylsilyl Group
<The Trimethylsilyl Group in Arylalkyne Chemistry: A Strategic Linchpin for Synthesis and Functionalization
Executive Summary: In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise and efficient construction of complex molecular architectures is paramount. Arylalkynes are foundational building blocks in this endeavor, and their strategic manipulation often hinges on the versatile reactivity of the trimethylsilyl (TMS) group. This guide elucidates the multifaceted role of the TMS group in arylalkyne chemistry. It serves not merely as a passive protecting group but as an active director of reactivity and a key handle for sophisticated carbon-carbon bond-forming reactions. We will explore its application in protecting terminal alkynes, its activation for potent cross-coupling methodologies like the Hiyama-Denmark coupling, and its influence on the regio- and stereochemical outcomes of cycloaddition reactions. This paper provides researchers, scientists, and drug development professionals with a comprehensive technical overview, blending mechanistic insights with field-proven experimental protocols.
The trimethylsilyl group, -Si(CH₃)₃, is a sterically bulky yet chemically versatile functional group that has become indispensable in the organic chemist's toolkit.[1] Its utility in arylalkyne chemistry stems from a unique combination of electronic and steric properties. The silicon-carbon bond, being longer and more polarizable than a carbon-carbon bond, imparts distinct reactivity to the adjacent alkyne. Furthermore, the steric demand of the TMS group provides a physical shield for the terminal acetylenic proton, preventing undesired side reactions. This combination allows the TMS group to function as an ideal removable protecting group and a reactive handle for further transformations.[2][3]
Section 1: The TMS Group as a Removable Shield for Terminal Arylalkynes
The primary and most frequent application of the TMS group in this context is the protection of the terminal alkyne. The acidic proton of a terminal alkyne can interfere with many synthetic operations, leading to undesired side reactions such as dimerization, known as Glaser coupling, under certain catalytic conditions.[4][5][6] Protection with a TMS group effectively circumvents these issues.
The "Why": Preventing Undesired Reactivity
Terminal alkynes, in the presence of copper catalysts often used in coupling reactions, can undergo oxidative homocoupling to form symmetric 1,3-diynes.[5][6][7] This Glaser coupling is a significant side reaction that can drastically reduce the yield of the desired cross-coupled product. By replacing the acidic proton with a sterically demanding and electronically stable TMS group, this pathway is effectively blocked, ensuring that the desired heterocoupling reaction proceeds efficiently.
The "How" (Silylation): Installation of the Protective Group
The installation of the TMS group onto a terminal arylalkyne is typically a straightforward and high-yielding process. The reaction involves the deprotonation of the terminal alkyne with a strong base, followed by quenching the resulting acetylide with trimethylsilyl chloride (TMSCl).
Experimental Protocol: Silylation of Phenylacetylene
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add phenylacetylene to the cooled THF. Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The reaction mixture is typically stirred for 30 minutes at this temperature.
-
Silylation: Add trimethylsilyl chloride (TMSCl) dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (phenylethynyl)trimethylsilane.
| Reagent | Typical Conditions | Notes |
| Base | n-BuLi, LDA, EtMgBr | Choice depends on substrate compatibility. |
| Silylating Agent | TMSCl, TMSOTf | TMSCl is most common and cost-effective. |
| Solvent | THF, Diethyl Ether | Anhydrous conditions are crucial. |
| Temperature | -78 °C to room temperature | Low temperature for deprotonation prevents side reactions. |
The "How" (Desilylation): Liberation of the Alkyne
The removal of the TMS group, or desilylation, is a critical step that regenerates the terminal alkyne for subsequent reactions. This can be achieved under various mild conditions, offering orthogonality to many other protecting groups.[8]
-
Fluoride-Mediated Desilylation: This is the most common method, leveraging the exceptionally high strength of the silicon-fluoride bond. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose.[9]
-
Base-Mediated Desilylation: For more robust substrates, a simple and cost-effective method involves treatment with potassium carbonate in methanol.[8][10] This method is often preferred in large-scale synthesis due to its low cost and ease of workup.
Experimental Protocol: TBAF-Mediated Desilylation
-
Setup: Dissolve the TMS-protected arylalkyne in a suitable solvent such as THF.
-
Reagent Addition: Add a 1M solution of TBAF in THF dropwise at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the terminal arylalkyne.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fluoride-Mediated | TBAF, CsF, HF | THF, Room Temp | Very mild, fast, high-yielding | Fluoride can be corrosive and may affect other silyl groups |
| Base-Mediated | K₂CO₃/MeOH, NaOH | Methanol, Room Temp | Inexpensive, mild, easy workup | Slower than fluoride methods, may not be suitable for base-sensitive substrates |
Workflow Diagram: The Protect-React-Deprotect Strategy
Caption: Protect-React-Deprotect workflow for arylalkynes.
Section 2: The TMS Group as a Traceless Activation Handle for Cross-Coupling Reactions
Beyond its protective role, the C(sp)-Si bond in TMS-arylalkynes can be activated for carbon-carbon bond formation. This reactivity is the cornerstone of the Hiyama cross-coupling and its variants, which offer a powerful alternative to other cross-coupling reactions like Suzuki and Stille couplings.[11][12][13]
Fluoride-Activated Hiyama-Denmark Coupling
The Hiyama-Denmark coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[14] For TMS-alkynes, the reaction is typically activated by a fluoride source, such as TBAF. The fluoride anion attacks the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[12] This species is highly nucleophilic and readily undergoes transmetalation with the palladium(II) complex in the catalytic cycle, leading to the formation of the desired C-C bond.
Experimental Protocol: Fluoride-Activated Hiyama-Denmark Coupling
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃) in an anhydrous solvent like THF.
-
Reactant Addition: The TMS-protected arylalkyne and the aryl halide (e.g., iodobenzene) are added to the flask.
-
Activation and Reaction: A solution of TBAF in THF is added slowly. The reaction mixture is then heated to reflux and stirred until the starting materials are consumed (monitored by GC-MS or LC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography to yield the unsymmetrical biarylalkyne.
Catalytic Cycle of Hiyama-Denmark Coupling
Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.
Section 3: The TMS-Arylalkyne Motif in Cycloaddition Reactions
The electronic and steric properties of the TMS group also influence the reactivity of arylalkynes in cycloaddition reactions, which are fundamental for the synthesis of heterocyclic and carbocyclic systems.[2][15]
[3+2] Cycloadditions: The Huisgen "Click" Reaction
In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of "click" chemistry, TMS-alkynes can be used to synthesize 1,2,3-triazoles. The TMS group can direct the regioselectivity of the cycloaddition. Often, the reaction proceeds via an initial desilylation step to generate the terminal alkyne in situ, which then reacts with the azide.[16][17] This one-pot, multi-step process is highly efficient for creating diverse triazole libraries.[16]
[4+2] Diels-Alder Cycloadditions
In Diels-Alder reactions, silylalkynes can serve as potent dienophiles. The TMS group can influence the regioselectivity of the cycloaddition, and the resulting silyl-substituted cyclic product offers a handle for further synthetic manipulations.[16] For instance, the silyl group can be converted into a hydroxyl group via Tamao-Fleming oxidation or replaced with a proton (protodesilylation).[2]
General Cycloaddition and Functionalization Scheme
Caption: Cycloaddition and subsequent TMS group manipulation.
Conclusion and Future Outlook
The trimethylsilyl group is far more than a simple protecting group in the realm of arylalkyne chemistry. Its unique electronic and steric attributes allow it to serve as a versatile control element, enabling chemists to perform selective transformations with high efficiency and predictability. From safeguarding the reactive terminal alkyne to activating the C-Si bond for powerful cross-coupling reactions and directing the outcome of cycloadditions, the TMS group is a strategic tool for the synthesis of complex organic molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of organosilicon chemistry, particularly the nuanced reactivity of the TMS group in arylalkynes, will undoubtedly play a pivotal role in shaping the future of molecular design and synthesis.
References
- 1. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser Coupling | Ambeed [ambeed.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. echemi.com [echemi.com]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. Hiyama Coupling [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Hiyama-Denmark Coupling [organic-chemistry.org]
- 15. Cycloaddition - Wikipedia [en.wikipedia.org]
- 16. Cyclizations of Silylalkynes - Gelest [technical.gelest.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electronic Effects of the 4-Methoxyphenyl Group on the Alkyne Moiety
Executive Summary
The 4-methoxyphenyl group, also known as the anisyl group, is a prevalent substituent in organic synthesis, prized for its ability to modulate the electronic properties of adjacent functional groups. When attached to an alkyne, its effects are profound, stemming from a delicate interplay between inductive and resonance phenomena. This guide provides a comprehensive analysis of these electronic effects, elucidating how the 4-methoxyphenyl group influences the ground-state properties, spectroscopic characteristics, and chemical reactivity of the alkyne. We will explore theoretical principles, quantify effects using Hammett parameters, examine spectroscopic data, and detail the impact on key reactions such as metal-catalyzed cross-couplings and cycloadditions. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to understand and strategically leverage these electronic interactions in molecular design and synthesis.
Theoretical Framework: A Duality of Electronic Influence
The net electronic effect of the 4-methoxyphenyl substituent is a classic example of the competition between two fundamental electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1][2]
-
Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative. This inherent property causes it to withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent and weakens with each successive bond.[1][3]
-
Resonance Effect (+M): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[2][4] Because the methoxy group is in the para position relative to the alkyne, this delocalization extends throughout the conjugated system, significantly increasing electron density at the ortho and para carbons. This donation of electron density via the π-system is a powerful, long-range effect.
For a para-substituent, the resonance effect typically dominates the inductive effect.[3] Consequently, the 4-methoxyphenyl group acts as a net electron-donating group (EDG) to the alkyne, enriching the triple bond with electron density. This is visually represented by the resonance structures below.
Figure 1: Key resonance contributors illustrating electron donation.
Quantifying the Electronic Influence: Hammett Parameters
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on a benzene ring.[5] The sign and magnitude of the Hammett substituent constant (σ) reveal the nature and strength of the electronic effect. For the 4-methoxy group, the key parameters confirm its electron-donating character.
| Hammett Constant | Value | Interpretation |
| σpara (σp) | -0.27 | The negative value indicates a strong net electron-donating effect at the para position.[6] |
| σ+ | -0.78 | This value is used for reactions involving the buildup of positive charge directly conjugated with the substituent. The large negative value shows exceptional stabilization of adjacent carbocations via resonance.[6] |
| σmeta (σm) | +0.12 | The small positive value shows a weak electron-withdrawing effect at the meta position, where the +M effect is not operative and the -I effect dominates.[6] |
Spectroscopic Manifestations of Electronic Effects
The electron-donating nature of the 4-methoxyphenyl group directly impacts the local electronic environment of the alkyne, leading to predictable shifts in spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The increased electron density around the alkyne results in magnetic shielding.
-
¹H NMR: The acetylenic proton (≡C-H) of 4-ethynylanisole is expected to be shielded (appear at a lower chemical shift, i.e., upfield) compared to the acetylenic proton of unsubstituted phenylacetylene. The cylindrical anisotropy of the alkyne's π-system creates a unique magnetic environment, but the electron donation from the anisyl group further enhances this shielding.[7] The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.[8][9]
-
¹³C NMR: Both sp-hybridized carbons of the alkyne are shielded and will resonate at a lower chemical shift compared to those in phenylacetylene. The carbon of the methoxy group typically appears around 55-56 ppm.[8][10]
Infrared (IR) Spectroscopy
-
C≡C Stretch: The increased electron density slightly weakens the carbon-carbon triple bond by populating π-antibonding orbitals. This results in a C≡C stretching frequency that is typically at a slightly lower wavenumber (2100-2150 cm⁻¹) compared to less electron-rich aryl alkynes.[7]
-
≡C-H Stretch: For terminal alkynes like 4-ethynylanisole, a sharp and strong absorption is observed around 3260-3330 cm⁻¹, characteristic of the sp-C-H stretch.[7]
| Spectroscopic Feature | Typical Value for 4-Ethynylanisole | Comparison to Phenylacetylene |
| ¹H NMR (≡C-H) | ~2.9 - 3.1 ppm | Shielded (Upfield) |
| ¹³C NMR (C≡C) | ~76 ppm (≡C-H), ~83 ppm (≡C-Ar) | Shielded (Upfield) |
| IR (C≡C Stretch) | ~2108 cm⁻¹ | Lower Frequency |
| IR (≡C-H Stretch) | ~3290 cm⁻¹ | Largely Unchanged |
(Note: Exact values can vary with solvent and instrumentation).
Impact on Alkyne Reactivity and Synthetic Utility
The primary consequence of the 4-methoxyphenyl group's electron donation is the enhancement of the alkyne's nucleophilicity. This has significant implications for several classes of important organic reactions.
Electrophilic Additions
The electron-rich π-system of the alkyne in 4-ethynylanisole is more susceptible to attack by electrophiles than that of phenylacetylene.[11][12][13] In reactions like hydrohalogenation or hydration, the initial attack by the electrophile (e.g., H⁺) is facilitated, leading to a more stable vinyl cation intermediate. The positive charge on this intermediate is delocalized and stabilized by the potent +M effect of the methoxy group.[14][15]
Cycloaddition Reactions
The electronic nature of the alkyne is a critical factor in cycloaddition reactions.
-
[3+2] Dipolar Cycloaddition (Huisgen Cycloaddition / "Click" Chemistry): In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction mechanism involves the formation of a copper acetylide. While the electronic effect on the alkyne has a modest impact on the rate of this specific reaction, the reliability and high yield make 4-ethynylanisole a common and effective building block for constructing 1,2,3-triazole linkages.[16][17]
-
[4+2] Cycloaddition (Diels-Alder): While alkynes are generally less reactive dienophiles than alkenes, an electron-donating group like 4-methoxyphenyl can increase the energy of the alkyne's Highest Occupied Molecular Orbital (HOMO). This can enhance its reactivity towards electron-deficient dienes in Diels-Alder or related cycloaddition reactions.[18]
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction
4-Ethynylanisole is an exemplary substrate for the Sonogashira coupling, a palladium- and copper-catalyzed reaction that forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[19][20] The electronic properties of the 4-methoxyphenyl group play a subtle but important role. The terminal proton's acidity is slightly reduced by the EDG, which can influence the ease of deprotonation required to form the key copper acetylide intermediate. However, the substrate is highly effective in this reaction, widely used to synthesize more complex conjugated systems.[21][22]
Figure 2: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with 4-Ethynylanisole
This protocol describes a representative Sonogashira coupling, illustrating the practical application of 4-ethynylanisole.
Objective: To synthesize 1-methoxy-4-(p-tolylethynyl)benzene.
Materials:
-
4-Iodotoluene
-
4-Ethynylanisole[23]
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodotoluene (1.0 eq) and 4-ethynylanisole (1.2 eq).
-
Solvent and Base: Add anhydrous Toluene (or THF) to achieve a concentration of ~0.2 M with respect to the 4-iodotoluene. Add degassed triethylamine (3.0 eq). The causality here is twofold: the amine acts as a base to deprotonate the alkyne and as a solvent, and it neutralizes the HI generated during the reaction.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Figure 3: Experimental workflow for a typical Sonogashira coupling.
Conclusion
The 4-methoxyphenyl group exerts a powerful, net electron-donating effect on a para-substituted alkyne, governed primarily by its strong +M resonance contribution. This electronic influence is not merely a theoretical concept but has tangible and predictable consequences. It leads to shielding in NMR spectra, modulates vibrational frequencies in IR spectroscopy, and, most importantly, enhances the alkyne's nucleophilicity. This heightened reactivity makes 4-methoxyphenyl-substituted alkynes valuable substrates in a host of synthetic transformations, including electrophilic additions, cycloadditions, and pivotal metal-catalyzed cross-coupling reactions. A thorough understanding of these electronic principles is therefore essential for any scientist aiming to rationally design and execute complex organic syntheses.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
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- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS [orgspectroscopyint.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR [m.chemicalbook.com]
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- 16. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 22. mdpi.com [mdpi.com]
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A Comprehensive Technical Guide to the Solubility of ((4-Methoxyphenyl)ethynyl)trimethylsilane in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of ((4-Methoxyphenyl)ethynyl)trimethylsilane, a versatile organosilicon compound pivotal in organic synthesis and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility, offering a robust framework for its application in various experimental settings.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₆OSi, is a notable organosilicon compound utilized as a key reagent in the formation of carbon-carbon bonds.[1] Its structural features, particularly the trimethylsilyl group, impart enhanced stability and reactivity, rendering it invaluable in complex organic syntheses, such as in the development of pharmaceuticals and advanced materials.[1] Furthermore, its applications extend to the fabrication of functionalized polymers and coatings, where the silane moiety enhances adhesion and durability.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆OSi | [1][2][3] |
| Molecular Weight | 204.34 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.96 g/mL | [1] |
| Boiling Point | 96 °C / 1.5 mmHg | [1] |
| Refractive Index | n20D 1.54 | [1] |
Predicted Solubility Profile in Common Organic Solvents
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative prediction can be made based on the chemical principle of "like dissolves like."[2] This principle posits that substances with similar polarities are more likely to be soluble in one another.
The molecular structure of this compound contains both nonpolar and moderately polar functionalities. The trimethylsilyl group and the phenyl ring contribute to its nonpolar character, while the methoxy group and the ethynyl bond introduce a degree of polarity. This amphiphilic nature suggests a broad range of solubility in various organic solvents.
Diagram of Predicted Solubility
Caption: Predicted solubility based on solvent polarity.
Based on this principle, the following qualitative solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar trimethylsilyl and phenyl groups will have strong van der Waals interactions with nonpolar solvents. |
| Moderately Polar | Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM), Ethyl Acetate | High | The combination of nonpolar and moderately polar functionalities in the molecule allows for favorable interactions with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate | The polar nature of these solvents can interact with the methoxy and ethynyl groups, but the large nonpolar region of the molecule may limit high solubility. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The molecule lacks strong hydrogen bond donating capabilities, leading to poor miscibility with solvents that have strong hydrogen-bonding networks like water and alcohols. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is a reliable technique for determining the solubility of a compound in a given solvent.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume of each solvent to be tested (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid or liquid indicates saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved material settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to either centrifuge the vials and take the supernatant or pass the solution through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze the standard solutions and the saturated supernatant using a suitable analytical technique (e.g., measure absorbance via UV-Vis at the λmax, or peak area via GC or HPLC).
-
Construct a calibration curve from the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the saturated supernatant.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the organic solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry place away from ignition sources. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
A Technical Guide to the Synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane: A Cornerstone of Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis of ((4-Methoxyphenyl)ethynyl)trimethylsilane, a versatile building block in organic chemistry with significant applications in pharmaceutical development and materials science. While the precise initial discovery of this compound is not prominently documented in seminal literature, its practical synthesis is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This document will detail the foundational principles and a field-proven protocol for the synthesis of this compound via the Sonogashira reaction, offering insights into the mechanistic underpinnings and experimental considerations critical for its successful and efficient production. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the synthesis and utility of this important chemical intermediate.
Introduction: The Significance of this compound
This compound, with the chemical formula C12H16OSi, is an organosilicon compound of considerable interest in contemporary organic synthesis.[1][2][3][4] Its structure, featuring a methoxy-substituted aromatic ring coupled to a trimethylsilyl-protected acetylene moiety, imparts a unique combination of stability and reactivity. This duality makes it an invaluable precursor for the construction of more complex molecular architectures.
The methoxyphenyl group is a common motif in biologically active molecules, and the ethynyl linkage provides a rigid scaffold for orienting functional groups in three-dimensional space. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for selective deprotection and subsequent functionalization.[5] This strategic combination of features has led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials such as functionalized polymers and coatings.[6]
The Foundational Synthesis: The Sonogashira Coupling
The advent of palladium-catalyzed cross-coupling reactions revolutionized carbon-carbon bond formation. Among these, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, stands out as the most direct and efficient method for the synthesis of arylalkynes.[7][8][9] The synthesis of this compound is a classic application of this powerful transformation.
The core of the Sonogashira reaction involves a catalytic cycle with both palladium and copper(I) catalysts.[8] The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent transmetalation with a copper acetylide species, which is formed in situ from the terminal alkyne and the copper(I) salt. Reductive elimination then yields the desired arylalkyne and regenerates the active palladium(0) catalyst.
Mechanistic Causality in Reagent Selection
The choice of reactants for the synthesis of this compound via the Sonogashira coupling is guided by principles of reactivity and selectivity:
-
Aryl Halide: 4-Iodoanisole or 4-bromoanisole are commonly employed. Aryl iodides are generally more reactive than bromides in the oxidative addition step of the palladium catalytic cycle, often leading to higher yields and milder reaction conditions.[8] The electron-donating methoxy group on the aromatic ring can slightly decrease the rate of oxidative addition but is well-tolerated by the reaction.
-
Alkynyl Partner: Trimethylsilylacetylene is the ideal choice for introducing the TMS-protected ethynyl group. The silyl group is stable under the reaction conditions and can be readily removed later using fluoride reagents (e.g., TBAF) or basic conditions to reveal the terminal alkyne for further transformations.[1]
-
Catalyst System: A combination of a palladium(0) source (often generated in situ from a palladium(II) precursor like PdCl2(PPh3)2) and a copper(I) co-catalyst (typically CuI) is the classic setup. The phosphine ligands on the palladium center play a crucial role in stabilizing the catalytic species and influencing its reactivity.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is essential. It serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable and scalable laboratory procedure for the synthesis of this compound using the Sonogashira coupling reaction.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 4-Iodoanisole | C7H7IO | 234.03 | 696-62-8 | ≥98% |
| Trimethylsilylacetylene | C5H10Si | 98.22 | 1066-54-2 | ≥98% |
| Bis(triphenylphosphine)palladium(II) chloride | C36H30Cl2P2Pd | 701.90 | 13965-03-2 | ≥98% |
| Copper(I) iodide | CuI | 190.45 | 7681-65-4 | ≥99% |
| Triethylamine | C6H15N | 101.19 | 121-44-8 | ≥99.5%, distilled |
| Toluene | C7H8 | 92.14 | 108-88-3 | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-iodoanisole (10.0 g, 42.7 mmol), bis(triphenylphosphine)palladium(II) chloride (0.30 g, 0.43 mmol, 1 mol%), and copper(I) iodide (0.16 g, 0.85 mmol, 2 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) and triethylamine (12.0 mL, 85.4 mmol).
-
Alkyne Addition: To the stirred suspension, add trimethylsilylacetylene (6.7 mL, 47.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to 70 °C and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst residues, and wash the celite pad with toluene (2 x 20 mL).
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford this compound as a colorless to pale yellow oil.
Expected Yield and Characterization
-
Yield: 8.0 - 8.5 g (92-98% theoretical yield).
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.39 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.81 (s, 3H), 0.25 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 159.5, 133.5, 115.3, 113.9, 105.1, 92.1, 55.3, 0.0.
-
Boiling Point: 96 °C at 1.5 mmHg.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Sonogashira synthesis of this compound.
Conclusion
The synthesis of this compound via the Sonogashira coupling represents a robust and highly efficient method for accessing this valuable chemical intermediate. The procedure outlined in this guide is a testament to the power and versatility of modern palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can reliably produce this compound in high yield and purity, thereby facilitating advancements in drug discovery, medicinal chemistry, and materials science. The continued application of this and similar building blocks will undoubtedly fuel further innovation in the chemical sciences.
References
- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane | C20H20OSi | CID 11843650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethyl(phenoxy)silane synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Streamlining the Synthesis of Diarylalkynes using ((4-Methoxyphenyl)ethynyl)trimethylsilane in Sonogashira Cross-Coupling Reactions
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Introduction: The Strategic Importance of Diarylalkynes and the Sonogashira Reaction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This palladium-catalyzed reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Diarylalkynes, a key structural motif accessible through this reaction, are of particular interest to the drug development and materials science communities due to their presence in numerous biologically active compounds and their utility as rigid linkers in functional materials.[4][5][6]
This guide focuses on the practical application of a key reagent, ((4-Methoxyphenyl)ethynyl)trimethylsilane , in Sonogashira cross-coupling reactions. The use of a trimethylsilyl (TMS) protected alkyne offers significant advantages, including enhanced stability, ease of handling compared to volatile terminal alkynes, and the prevention of undesired homocoupling side reactions.[1][7] The 4-methoxyphenyl group is a common structural element in medicinal chemistry, making this reagent a valuable building block for the synthesis of novel therapeutic agents.[8][9]
This document provides a detailed exploration of the reaction mechanism, step-by-step experimental protocols for both coupling and subsequent deprotection, and a guide to troubleshooting common issues.
Part 1: Unraveling the Sonogashira Reaction: Mechanism and Core Principles
A comprehensive understanding of the reaction mechanism is paramount for successful execution and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][10]
The Dual Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[11]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often considered the rate-determining step.[12][13]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired diarylalkyne product and regenerate the Pd(0) catalyst.[10]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne.[1][10]
-
Deprotonation: A base, typically an amine such as triethylamine or diisopropylamine, deprotonates the alkyne, forming a copper(I) acetylide species.[1][11] This species is the active nucleophile for the transmetalation step.
-
The Crucial Role of the Trimethylsilyl (TMS) Protecting Group
The use of this compound introduces a strategic advantage. The TMS group effectively "caps" the terminal alkyne, preventing the formation of symmetrical homocoupled byproducts (Glaser coupling), a common side reaction when using terminal alkynes, especially in the presence of oxygen.[1][11][14][15] This protection allows for cleaner reactions and simplifies purification. The TMS group can then be selectively removed post-coupling to yield the terminal alkyne or, in some cases, can be removed in situ to facilitate a subsequent reaction in a one-pot fashion.[1][3]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.
Part 2: Experimental Protocols
These protocols are designed as a robust starting point. Optimization may be necessary for specific substrates.
Protocol 2.1: Sonogashira Coupling of an Aryl Halide with this compound
This procedure outlines the coupling of an aryl halide with this compound to form the TMS-protected diarylalkyne.
Materials:
-
Aryl halide (e.g., 4-iodoaniline, 1-bromo-4-nitrobenzene) (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70°C, depending on the reactivity of the aryl halide.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Aryl Halide Reactivity | Typical Conditions |
| Aryl Iodide | Room Temperature to 50°C |
| Aryl Bromide | 50°C to 80°C |
| Aryl Chloride | Higher temperatures, specialized ligands may be required |
Table 1: General Reaction Conditions Based on Aryl Halide Reactivity.
Protocol 2.2: Deprotection of the TMS Group
This protocol describes the cleavage of the TMS group to yield the terminal diarylalkyne.
Method A: Fluoride-Mediated Deprotection
-
Reagent: Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv) or Potassium Fluoride (KF) in water.[16]
-
Procedure:
-
Dissolve the TMS-protected diarylalkyne (1.0 mmol) in THF (5 mL).
-
Add the TBAF solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify as needed.
-
Method B: Base-Mediated Deprotection
-
Reagent: Potassium carbonate (K₂CO₃) in methanol.
-
Procedure:
-
Dissolve the TMS-protected diarylalkyne (1.0 mmol) in a mixture of methanol and THF (1:1, 10 mL).
-
Add K₂CO₃ (2.0 mmol) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify as needed.
-
Protocol 2.3: One-Pot Coupling and Desilylation
For certain applications, a one-pot procedure can be highly efficient. This involves performing the Sonogashira coupling followed by in-situ desilylation without isolating the intermediate.[3][17]
Procedure:
-
Follow the Sonogashira coupling protocol (2.1).
-
Once the coupling is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add the desilylating agent (e.g., TBAF or K₂CO₃/Methanol) directly to the reaction flask.
-
Stir until the desilylation is complete.
-
Proceed with the workup and purification as described in Protocol 2.1.
Caption: Figure 2: Experimental Workflow.
Part 3: Reaction Optimization and Troubleshooting
Even with robust protocols, challenges can arise. Below is a guide to address common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (Pd black formation)- Poor quality reagents or solvent- Insufficiently inert atmosphere- Incorrect temperature | - Use fresh, high-purity reagents and anhydrous, degassed solvents.[11]- Ensure a properly inert atmosphere (degas solvent, use Schlenk line).[11]- Optimize reaction temperature; aryl bromides often require heating.[11]- Consider alternative phosphine ligands for challenging substrates.[12] |
| Significant Homocoupling | - Presence of oxygen leading to Glaser coupling.[1][11]- This is less common with TMS-protected alkynes but can occur if premature deprotection happens. | - Rigorously exclude oxygen from the reaction.[11]- Consider copper-free Sonogashira conditions if homocoupling persists.[1] |
| Incomplete Reaction | - Catalyst deactivation- Insufficient reaction time or temperature | - Add a second portion of the catalyst.[3]- Increase reaction time and/or temperature. |
| Difficult Purification | - Byproducts from TBAF-mediated deprotection. | - Consider using K₂CO₃/Methanol or CsF for deprotection, which can lead to cleaner workups.[17] |
Table 2: Troubleshooting Guide for Sonogashira Reactions.
Part 4: Applications in Drug Discovery and Materials Science
The 4-ethynylanisole core, readily synthesized using this compound, is a privileged scaffold in medicinal chemistry.[9] The alkyne linker provides a rigid connection between aromatic systems, which is valuable for probing ligand-binding pockets in proteins. Its linear geometry can be exploited to span active sites or to orient pharmacophores in a precise manner. This structural motif is found in compounds targeting a range of biological targets, including kinases, receptors, and enzymes.[9] Furthermore, the resulting diarylalkynes are key intermediates in the synthesis of heterocycles and other complex molecular architectures relevant to drug discovery.[2][18]
Part 5: Safety and Handling
-
Organosilane Compounds: Handle this compound with care. These compounds should be stored in a cool, dry, well-ventilated area away from heat sources.[19] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles.[19][20]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood.
-
Solvents and Reagents: Triethylamine is corrosive and flammable. Anhydrous solvents like THF can form peroxides. Always work under an inert atmosphere, not only for reaction efficacy but also for safety.[1]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 16. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 19. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 20. dakenchem.com [dakenchem.com]
Deprotection of the trimethylsilyl group from ((4-Methoxyphenyl)ethynyl)trimethylsilane
An Application Guide to the Selective Deprotection of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Introduction: The Strategic Role of Silyl Protecting Groups in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone technology that enables chemists to selectively mask and unmask reactive functional groups.[1] The acidic proton of a terminal alkyne presents a classic challenge, often interfering with organometallic reagents or basic conditions intended for other parts of a molecule. The trimethylsilyl (TMS) group is a preeminent choice for alkyne protection due to its facile introduction, substantial stability under a range of reaction conditions (e.g., hydrogenations, oxidations, and some coupling reactions), and, most critically, its predictable and clean removal under mild conditions.[2]
This application note provides a detailed guide for researchers and drug development professionals on the deprotection of this compound to yield 4-ethynylanisole, a valuable building block in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of common deprotection strategies, offer field-proven protocols, and present a comparative analysis to guide the selection of the optimal method for a given synthetic context.
Core Deprotection Methodologies: A Mechanistic and Practical Overview
The cleavage of the Carbon-Silicon (C–Si) bond in TMS-protected alkynes is typically achieved through nucleophilic attack on the silicon atom. The choice of nucleophile and reaction conditions dictates the reaction's speed, selectivity, and compatibility with other functional groups. We will focus on the two most prevalent and reliable methods: fluoride-mediated cleavage and base-catalyzed solvolysis.
Fluoride-Mediated Cleavage: The High-Affinity Approach
The exceptional bond strength between silicon and fluorine (Si-F bond energy is ~580 kJ/mol) is the thermodynamic driving force for this highly effective deprotection method. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose due to its excellent solubility in organic solvents like tetrahydrofuran (THF).[3]
Mechanism of Action: The reaction proceeds via a hypervalent silicon intermediate. The fluoride ion (F⁻) acts as a potent nucleophile, attacking the electrophilic silicon atom of the TMS group. This forms a transient, pentacoordinate silicate species. The C-Si bond, weakened in this intermediate, cleaves to release a terminal acetylide anion. This highly basic anion is subsequently protonated by a proton source present in the reaction medium (often residual water in the TBAF solution or the solvent) to furnish the desired terminal alkyne and a fluorotrimethylsilane byproduct.
Base-Catalyzed Solvolysis: The Mild and Economical Route
For substrates that can tolerate mild basic conditions, using a catalytic amount of a base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol (MeOH) is an extremely efficient, cost-effective, and scalable method.[4][5]
Mechanism of Action: This reaction is a base-catalyzed methanolysis of the silyl group. In the presence of potassium carbonate, a small equilibrium concentration of methoxide (CH₃O⁻) is generated from methanol. The methoxide ion attacks the silicon atom, forming a similar pentacoordinate intermediate as seen with fluoride. This intermediate then fragments, with the acetylide anion acting as a leaving group. The acetylide is immediately protonated by the solvent (methanol) to yield the terminal alkyne and generate methoxytrimethylsilane. The process regenerates the methoxide ion, allowing the base to be used in catalytic amounts.[6]
Comparative Analysis of Deprotection Methods
The selection of a deprotection method is a critical decision based on the substrate's stability, reaction scale, cost, and downstream processing.
| Feature | Fluoride-Mediated (TBAF/THF) | Base-Catalyzed (K₂CO₃/MeOH) |
| Reagents | Tetrabutylammonium fluoride (TBAF) | Potassium Carbonate (K₂CO₃), Methanol (MeOH) |
| Conditions | THF, 0 °C to Room Temp | Methanol, Room Temp |
| Reaction Time | Very Fast (typically < 1 hour) | Fast to Moderate (typically 1-4 hours)[4] |
| Advantages | High efficacy, very fast, effective for sterically hindered silyl groups.[2] | Mild, inexpensive, scalable, easy work-up, environmentally benign.[7] |
| Disadvantages | Reagent is expensive and hygroscopic[3]; work-up can be challenging to remove ammonium salts[8][9]; can be basic enough to cause side reactions. | May be slow for very hindered silyl groups; incompatible with base-sensitive functional groups (e.g., esters, epoxides). |
| Work-up | Aqueous extraction, potentially requiring extensive washing[8]; resin-based quench can simplify. | Simple evaporation, dilution with ether, and washing with water.[4] |
Detailed Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Anhydrous solvents should be used where specified. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5-10% Ethyl Acetate in Hexanes).
// Nodes Start [label="this compound\nin appropriate solvent", fillcolor="#FBBC05"]; Method1 [label="Add TBAF in THF\nStir at RT", shape=ellipse, fillcolor="#F1F3F4"]; Method2 [label="Add K₂CO₃ in MeOH\nStir at RT", shape=ellipse, fillcolor="#F1F3F4"]; Monitor [label="Monitor by TLC until\nstarting material is consumed", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Work-up\n(Quench, Extract, Wash, Dry)"]; Purify [label="Purification\n(Flash Column Chromatography)"]; Product [label="Pure 4-Ethynylanisole", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Method1; Start -> Method2; Method1 -> Monitor; Method2 -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; } enddot Caption: General experimental workflow for TMS deprotection.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is ideal for rapid, small-scale deprotections.
Materials:
-
This compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC every 15-20 minutes. The product, 4-ethynylanisole, should have a lower Rf value than the starting material.
-
Work-up: Upon completion (typically < 1 hour), quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine.[10] Expert Tip: If emulsions form or removal of TBAF-derived salts is difficult, an alternative work-up involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, stirring for an hour, and then filtering before concentration.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-ethynylanisole as a solid or oil.
Safety Note: TBAF solutions are corrosive and can cause severe skin and eye damage.[11] Always handle with appropriate gloves and eye protection. Ensure work is performed in a chemical fume hood.[12][13]
Protocol 2: Deprotection using Potassium Carbonate in Methanol
This is the preferred method for larger-scale synthesis due to its low cost and simplicity.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (0.2 - 0.5 equiv, catalytic)
-
Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in methanol (to make a ~0.1 to 0.2 M solution) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add anhydrous potassium carbonate (e.g., 0.3 equiv) to the solution.[4]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, gentle warming to 30-40 °C can be applied.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with diethyl ether and wash with water to remove potassium salts. Wash the organic layer with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. However, for exacting applications, purification by flash column chromatography as described in Protocol 1 will yield analytically pure 4-ethynylanisole.
Conclusion
The deprotection of the trimethylsilyl group from this compound is a straightforward yet critical transformation. Both fluoride-mediated and base-catalyzed methods provide high yields of the desired product, 4-ethynylanisole. The choice between the rapid but costly TBAF method and the economical and mild K₂CO₃/MeOH protocol depends on the specific requirements of the synthesis, including scale, substrate sensitivity, and cost considerations. By understanding the underlying mechanisms and following these robust, validated protocols, researchers can confidently and efficiently execute this key synthetic step.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. westliberty.edu [westliberty.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Note: ((4-Methoxyphenyl)ethynyl)trimethylsilane as a Versatile Precursor for Advanced Functional Polymers
Abstract
This technical guide provides a comprehensive overview of ((4-methoxyphenyl)ethynyl)trimethylsilane, a key building block for the synthesis of functionalized poly(p-phenyleneethynylene) (PPE) polymers. We detail its unique properties, including the critical role of the trimethylsilyl (TMS) protecting group, and provide validated, step-by-step protocols for its polymerization and subsequent functionalization. This note is designed for researchers, chemists, and material scientists in academia and industry, particularly those in drug development and diagnostics, who are looking to leverage the exceptional photophysical and electronic properties of conjugated polymers for advanced applications.
Introduction: The Strategic Advantage of this compound
Conjugated polymers, particularly poly(p-phenyleneethynylene)s (PPEs), have emerged as powerful materials for a range of high-value applications, including biosensors, organic electronics, and targeted drug delivery systems.[1][2][3] Their rigid-rod backbones facilitate efficient energy migration, leading to highly sensitive fluorescent responses to external stimuli—a phenomenon often described as the "molecular wire" effect.[2][3]
This compound (structure shown below) is a particularly strategic monomer for constructing these advanced polymers. Its architecture offers two key features:
-
The Methoxy Group: The electron-donating methoxy group enhances the polymer's electron density, modulating its photophysical properties such as quantum yield and emission wavelength.
-
The Trimethylsilyl (TMS) Group: This is not merely a synthetic handle but a crucial protecting group for the terminal alkyne.[4][5][6] It prevents unwanted side reactions, such as homocoupling (Glaser coupling), during polymerization, ensuring the formation of well-defined polymer structures.[7] The TMS group can be selectively and cleanly removed under mild conditions to yield a terminal alkyne, which is then ready for polymerization.[4][6]
This application note provides detailed protocols for leveraging this precursor, from the initial deprotection step to polymerization via Sonogashira cross-coupling and subsequent post-polymerization functionalization.
Core Principles and Methodologies
The overall workflow for creating functional polymers from this compound involves a multi-step process. The initial and most critical step is the removal of the TMS protecting group to generate the reactive terminal alkyne. This is followed by a palladium/copper-catalyzed Sonogashira cross-coupling reaction with a suitable dihaloaromatic comonomer to build the conjugated polymer backbone.
Figure 1: General workflow from precursor to functional polymer.
Experimental Protocols
Protocol 1: Deprotection of this compound
Rationale: The cleavage of the silicon-carbon bond is essential to unmask the terminal alkyne required for polymerization. This protocol employs potassium carbonate in methanol, a mild and highly efficient method that avoids harsh conditions which could degrade the monomer.[4][6][8] The reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.2 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen (N₂) or Argon (Ar) gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Expert Tip: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). The product, 4-ethynylanisole, will have a lower Rf value than the starting material.
-
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-ethynylanisole as a crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Poly(p-phenyleneethynylene) via Sonogashira Polymerization
Rationale: The Sonogashira reaction is a robust cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[9][10] This polymerization protocol uses a palladium(II) catalyst in conjunction with a copper(I) co-catalyst. The amine base (triethylamine) serves both as a solvent and to neutralize the hydrogen halide byproduct generated during the reaction.[9] Rigorous degassing is critical to prevent oxidative homocoupling of the alkyne and to protect the catalysts from deactivation.
Materials:
-
4-Ethynylanisole (from Protocol 1, 1.0 eq)
-
1,4-Diiodo-2,5-bis(dodecyloxy)benzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (TEA)
-
Nitrogen (N₂) or Argon (Ar) gas supply
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 4-ethynylanisole (1.0 eq), 1,4-diiodo-2,5-bis(dodecyloxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene and anhydrous triethylamine (e.g., in a 2:1 v/v ratio) via syringe.
-
Degassing Step (Critical): Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Stir the reaction mixture at 60-70 °C for 24-48 hours under a positive pressure of nitrogen. The solution will become viscous as the polymer forms.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of stirring methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer extensively with methanol and then acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
Figure 2: Step-by-step workflow for Sonogashira polymerization.
Polymer Characterization
Accurate characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer. A combination of techniques should be employed.[11][12]
| Technique | Purpose | Expected Outcome / Key Information |
| ¹H NMR Spectroscopy | Structural Verification | Confirmation of polymer structure by identifying characteristic proton signals of the aromatic backbone and side chains. Disappearance of the terminal alkyne proton signal (~3.2 ppm).[11][12] |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight Determination | Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).[11][13] |
| UV-Vis Spectroscopy | Electronic Properties | Determines the maximum absorption wavelength (λₘₐₓ), indicating the extent of π-conjugation along the polymer backbone.[14] |
| Fluorescence Spectroscopy | Photophysical Properties | Measures the emission spectrum and quantum yield, which are critical for sensing and imaging applications.[15][16] |
Application Example: Post-Polymerization Functionalization for Biosensing
A major advantage of PPEs is their suitability for post-polymerization modification, allowing the attachment of various functional moieties without interfering with the polymerization process.[17] For example, a polymer backbone can be synthesized with carboxylate side chains, which can then be activated and coupled to amine-containing biomolecules like peptides or antibodies.[15][16][17]
This approach has been successfully used to create "turn-on" fluorescent sensors for enzymes.[15][16] In a typical design, a peptide substrate containing a quencher molecule is attached to the polymer. In this state, the polymer's fluorescence is quenched. Upon enzymatic cleavage of the peptide, the quencher diffuses away, restoring the intense fluorescence of the conjugated polymer.[16] This signal amplification, inherent to the "molecular wire" nature of PPEs, enables highly sensitive detection of biological activity.[1][2]
Conclusion
This compound is a high-value precursor for the synthesis of well-defined, functional poly(p-phenyleneethynylene)s. The strategic use of the TMS protecting group ensures controlled polymerization, while the methoxy group fine-tunes the electronic properties of the resulting material. The protocols outlined in this note provide a robust and reproducible framework for researchers to synthesize these advanced polymers and explore their vast potential in diagnostics, therapeutics, and materials science.
References
- 1. Poly(phenylene ethynylene)s in biosensor applications [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. mdpi.com [mdpi.com]
- 15. New sensor applications of poly(phenylene ethynylene)s [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biofunctionalization of Water-Soluble poly(Phenylene Ethynylene)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of ((4-Methoxyphenyl)ethynyl)trimethylsilane in Modern Medicinal Chemistry
Abstract
((4-Methoxyphenyl)ethynyl)trimethylsilane (CAS: 3989-14-8) is a highly versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a trimethylsilyl (TMS) protected alkyne and an electron-rich methoxyphenyl group, offers a unique combination of stability and reactivity. The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for the controlled, stepwise construction of complex molecular architectures.[4] This document provides an in-depth guide to the strategic application of this reagent, focusing on its central role in palladium-catalyzed cross-coupling reactions for the synthesis of novel therapeutic agents. Detailed, field-proven protocols for its deprotection and subsequent use in Sonogashira coupling are provided, alongside expert insights into experimental design and optimization.
Introduction: A Strategic Building Block
In the quest for novel therapeutics, the ability to efficiently construct carbon-carbon bonds is paramount. This compound has emerged as a key player in this field. Its utility stems from two core structural features:
-
The Trimethylsilyl (TMS) Group: This group "caps" the acidic acetylenic proton, rendering the alkyne stable to a wide range of reaction conditions, including those involving strong bases or nucleophiles that would otherwise react with an unprotected terminal alkyne.[4][5] This stability allows for precise synthetic planning. The TMS group can be selectively removed under mild conditions to unmask the terminal alkyne at the desired stage of a synthetic sequence.[6]
-
The 4-Methoxyphenyl Ethynyl Moiety: This structural motif is prevalent in a vast number of biologically active compounds. The rigid alkyne linker is often used to orient functional groups in specific vectors for optimal interaction with biological targets, such as enzyme active sites or receptor binding pockets. The methoxy group can participate in hydrogen bonding and provides a handle for further functionalization or metabolic tuning.
The primary application of this reagent involves a two-stage workflow: TMS deprotection followed by a Sonogashira cross-coupling reaction. This strategy is foundational for synthesizing a diverse array of diarylalkynes, a scaffold of significant interest in cancer and neuroscience research.[1][7]
Logical Workflow for Application
The following diagram illustrates the typical synthetic pathway employing this compound as a precursor to more complex drug-like molecules.
Caption: General workflow for utilizing the title compound in synthesis.
Core Protocols: From Protection to Elaboration
Successful application hinges on efficient execution of two key transformations: deprotection and coupling.
Protocol 1: Trimethylsilyl (TMS) Group Deprotection
The cleavage of the C-Si bond is the gateway to unlocking the reactivity of the alkyne. The choice of method depends on the functional group tolerance of the substrate and desired reaction conditions.
Table 1: Comparison of Common TMS Deprotection Methods
| Method | Key Reagents | Typical Conditions | Advantages | Considerations & Causality |
| A: Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF, 0°C to RT, 30-60 min | Fast, high-yielding, and very common. | The high affinity of the fluoride ion for silicon (Si-F bond energy is ~580 kJ/mol) is the thermodynamic driving force for the reaction. Can sometimes be too harsh for sensitive substrates. |
| B: Mild Base-Catalyzed | K₂CO₃, Anhydrous | Methanol (MeOH), RT, 1-3 hrs | Economical, mild, and scalable. Excellent for substrates sensitive to fluoride ions.[8] | The reaction is driven by the in-situ generation of methoxide, which acts as the nucleophile to cleave the Si-C bond. Slower than fluoride-based methods. |
| C: Copper/Ascorbate | CuSO₄, Sodium Ascorbate | H₂O/EtOH, RT, <1 hr | Utilizes inexpensive, non-toxic reagents under aqueous conditions.[9][10] | A green chemistry approach that offers high yields and excellent functional group tolerance. The exact mechanism is complex but involves a copper acetylide intermediate. |
Detailed Step-by-Step Methodology: Method B (K₂CO₃/Methanol)
This protocol is highlighted for its balance of efficiency, cost-effectiveness, and mildness.[8]
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, ~0.2 eq) to the solution. A catalytic amount is sufficient.
-
Reaction: Stir the mixture at room temperature under a nitrogen or argon atmosphere.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material spot/peak and the appearance of the lower Rf product, 4-ethynylanisole. The reaction is typically complete within 2 hours.
-
Work-up:
-
Once complete, filter the mixture to remove the K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Validation: The resulting 4-ethynylanisole is often pure enough for the next step. Purity can be confirmed by ¹H NMR, looking for the appearance of the terminal alkyne proton (~3.0-3.5 ppm) and the disappearance of the TMS singlet (~0.25 ppm).
Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling
With the reactive terminal alkyne (4-ethynylanisole) in hand, the next step is the construction of the C(sp)-C(sp²) bond via the Sonogashira reaction.[11] This reaction is a cornerstone of modern medicinal chemistry for creating arylalkynes.[4]
Detailed Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a dry, two- or three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet. The exclusion of oxygen is critical to prevent the deactivation of the palladium(0) catalyst.
-
Reagent Charging: To the flask, add the aryl or vinyl halide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq). The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.
-
Alkyne Addition: Add the deprotected 4-ethynylanisole (1.1-1.2 eq) to the reaction mixture via syringe. A slight excess ensures complete consumption of the potentially more valuable halide partner.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) if the halide is unreactive (e.g., an aryl bromide or chloride).
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate sequentially with water, saturated ammonium chloride solution (to remove copper salts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: The crude product is typically purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Sonogashira Catalytic Cycle
The following diagram outlines the generally accepted mechanism of the Sonogashira reaction, highlighting the synergistic roles of the palladium and copper catalysts.[11]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic tool that enables synthetic chemists to navigate complex molecular syntheses with precision and efficiency. Its stability as a protected alkyne, combined with the straightforward protocols for its deprotection and subsequent elaboration via Sonogashira coupling, secures its place in the modern medicinal chemist's toolbox. As drug discovery continues to demand increasingly complex and diverse chemical matter, the principles and protocols outlined here will remain fundamental to the creation of next-generation therapeutics, from targeted cancer therapies to novel agents for neurological disorders.[1][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. [(4-Methoxyphenyl)ethynyl]trimethylsilane 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. eurjchem.com [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Coupling with ((4-Methoxyphenyl)ethynyl)trimethylsilane
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its reliability and operational simplicity under mild conditions.[1][2]
This application note provides a detailed protocol for the Sonogashira coupling of ((4-Methoxyphenyl)ethynyl)trimethylsilane with aryl halides. The use of a trimethylsilyl (TMS) protecting group on the alkyne offers several advantages, including improved handling of otherwise gaseous or volatile alkynes and the prevention of unwanted side reactions.[1][3] Furthermore, this guide will delve into the mechanistic underpinnings of the reaction, providing researchers with the causal logic behind experimental choices to empower effective troubleshooting and optimization. We will also explore protocols for the in situ desilylation of the TMS group, enabling a one-pot synthesis of the corresponding terminal alkyne and its subsequent coupling.[4][5]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] While the exact mechanism is still a subject of detailed study, the generally accepted pathways provide a robust framework for understanding the transformation.[6][7]
The Dual Catalytic System
The palladium catalyst is the primary actor in the formation of the new C-C bond, while the copper(I) co-catalyst serves to activate the alkyne, increasing the reaction rate and allowing for milder reaction conditions.[1]
The Palladium Cycle:
-
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species, generated in the copper cycle, to form a palladium-acetylide complex and regenerate the copper catalyst.[1][7] This step is often considered the rate-determining step.[7]
-
Reductive Elimination: The palladium-acetylide complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne-copper complex.[6]
-
Deprotonation: In the presence of a base, this complex facilitates the deprotonation of the alkyne, increasing its acidity.[6]
-
Copper Acetylide Formation: The deprotonated alkyne forms a copper(I) acetylide, which is the key species for the transmetalation step with the palladium center.[1]
While the copper co-catalyst is beneficial, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[8] This has led to the development of copper-free Sonogashira protocols, which are also effective, though they may require different ligands or reaction conditions.[8]
Visualizing the Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the palladium-catalyzed coupling of this compound with a representative aryl bromide.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥98% purity |
| Aryl Bromide (e.g., 4-Bromoanisole) | ≥98% purity |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Standard grade for synthesis |
| Copper(I) Iodide (CuI) | ≥98% purity, fresh bottle recommended |
| Base (e.g., Triethylamine, Diisopropylamine) | Anhydrous, freshly distilled or from a sealed bottle |
| Solvent (e.g., Toluene, THF, DMF) | Anhydrous, degassed |
| Schlenk flask or sealed reaction tube | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | With temperature control |
| Inert gas supply (Argon or Nitrogen) | With manifold for Schlenk line techniques |
| Syringes and needles | For transfer of anhydrous and air-sensitive reagents |
| Thin-Layer Chromatography (TLC) plates | Silica gel coated |
| Column chromatography supplies | Silica gel, appropriate solvents for purification |
Protocol 1: Standard Sonogashira Coupling with this compound
This protocol details the coupling of this compound with an aryl bromide, preserving the TMS group on the final product.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).[8] The reaction is generally complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired TMS-protected arylalkyne.
Protocol 2: One-Pot Sonogashira Coupling with In Situ Desilylation
This protocol describes a convenient one-pot procedure where the TMS-protected alkyne is desilylated in situ prior to the coupling reaction. This is particularly useful when the terminal alkyne is volatile or difficult to handle.[4][5] Cesium fluoride (CsF) is an effective reagent for this purpose.[4]
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and Cesium Fluoride (CsF, 1.5 mmol, 1.5 equiv).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL) and this compound (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The desilylation is typically rapid, followed by the coupling reaction.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the deprotected arylalkyne product.
Experimental Workflow Visualization
Caption: A generalized workflow for the Sonogashira coupling experiment.
Data Presentation and Comparison
The choice of reaction parameters can significantly influence the outcome of the Sonogashira coupling. The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | RT - 50 | 2 - 6 | >90 |
| 4-Bromoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Toluene | 60 - 80 | 12 - 24 | 75 - 85 |
| 4-Chloroanisole | Pd(t-Bu₃P)₂ / CuI | DBU / DMF | 100 - 120 | 24 - 48 | 40 - 60 |
| 4-Triflyloxyanisole | Pd(dppf)Cl₂ / CuI | Et₃N / DMF | RT - 60 | 4 - 12 | 80 - 95 |
Note: The reactivity of the aryl halide follows the general trend: I > OTf > Br > Cl.[8] More forcing conditions (higher temperatures, stronger bases, more active catalysts) are often required for less reactive halides like aryl chlorides.[8][9]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems encountered during Sonogashira couplings and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently anhydrous/anaerobic conditions[8] | - Use fresh, high-purity catalysts and reagents.- Ensure proper degassing of solvents and use of inert atmosphere techniques.[8]- Increase reaction temperature or switch to a more reactive aryl halide (I > Br > Cl).[8][9] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition due to impurities, high temperature, or solvent choice (e.g., THF).[8][10] | - Use high-purity reagents and solvents.- Consider a different solvent.- Employ a more stable palladium precatalyst or ligand. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen.- High concentration of copper co-catalyst. | - Ensure strict anaerobic conditions.[8]- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.[8] |
| Difficulty with in situ Desilylation | - Ineffective desilylating agent.- Steric hindrance around the silyl group. | - Switch to a stronger fluoride source (e.g., TBAF) or a base-mediated desilylation protocol.- Increase the reaction temperature or time for the desilylation step. |
Conclusion
The palladium-catalyzed Sonogashira coupling of this compound is a versatile and reliable method for the synthesis of substituted arylalkynes. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can achieve high yields and purity. The protocols provided in this application note offer a solid foundation for performing this important transformation, and the troubleshooting guide serves as a valuable resource for overcoming common experimental hurdles. The ability to perform the reaction with the TMS-protected alkyne or to conduct a one-pot desilylation-coupling sequence adds to the synthetic utility of this powerful cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
The Strategic Role of ((4-Methoxyphenyl)ethynyl)trimethylsilane in the Advancement of Organic Electronic Materials
Introduction: A Versatile Building Block for Conjugated Systems
In the rapidly advancing field of organic electronics, the rational design and synthesis of novel π-conjugated materials are paramount for enhancing the performance of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the arsenal of molecular building blocks available to synthetic chemists, ((4-Methoxyphenyl)ethynyl)trimethylsilane has emerged as a particularly valuable precursor. Its utility stems from the strategic combination of an electron-rich methoxy-substituted phenyl ring, a reactive ethynyl group, and a labile trimethylsilyl (TMS) protecting group. This unique constitution allows for its seamless integration into complex molecular and polymeric architectures through well-established cross-coupling methodologies.[1]
The methoxy group, being an electron-donating substituent, plays a crucial role in tuning the optoelectronic properties of the final material, often leading to higher HOMO levels and red-shifted absorption and emission spectra. The ethynyl linkage provides a rigid and linear scaffold, facilitating strong π-orbital overlap and efficient charge transport along the conjugated backbone. Critically, the TMS group serves as a reliable protecting group for the terminal alkyne, preventing unwanted side reactions and enabling a stepwise and controlled approach to the synthesis of well-defined oligo- and poly(phenylene ethynylene)s (OPEs and PPEs).[2][3] This application note provides a comprehensive guide for researchers, elucidating the pivotal role of this compound in the synthesis of organic electronic materials and offering detailed protocols for its utilization.
Core Synthetic Strategy: The Deprotection-Coupling Sequence
The primary synthetic route involving this compound is a two-step sequence: (1) the deprotection of the trimethylsilyl group to unveil the terminal alkyne, followed by (2) a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.[3][4]
Step 1: Unveiling the Reactive Alkyne - The Deprotection Protocol
The removal of the TMS group is a facile process that can be achieved under mild conditions, ensuring the preservation of other functional groups within the molecule. The choice of deprotection agent is critical and is often dictated by the substrate's sensitivity to basic or fluoride-containing reagents.
Protocol 1: Mild Base-Catalyzed Desilylation
This method is highly effective and utilizes potassium carbonate in methanol, a cost-effective and readily available reagent system.
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous (0.1-0.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction.
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask at room temperature.
-
Add anhydrous potassium carbonate to the solution. The reaction is typically stirred at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 4-ethynylanisole, which can often be used in the next step without further purification.
| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time | Temperature | Expected Yield |
| K₂CO₃ | 0.2 equiv | 2 hours | Room Temp. | >95% |
| MeOH | ~0.1 M |
Step 2: Constructing the Conjugated Backbone - The Sonogashira Coupling Polymerization
The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] In the context of organic electronic materials, this reaction is extensively used to polymerize monomers, leading to the formation of conjugated polymers like poly(p-phenylene ethynylene)s (PPEs).[1][5]
Protocol 2: Synthesis of a Methoxy-Substituted Poly(p-phenylene ethynylene) (PPE)
This protocol outlines the synthesis of a representative PPE by coupling the deprotected 4-ethynylanisole with a diiodo- or dibromoarene. For this example, we will use 1,4-diiodo-2,5-bis(octyloxy)benzene as the comonomer to enhance the solubility of the resulting polymer.
Materials:
-
4-Ethynylanisole (from Protocol 1, 1.0 equiv)
-
1,4-Diiodo-2,5-bis(octyloxy)benzene (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Methanol
-
Standard Schlenk line or glovebox equipment for inert atmosphere reactions.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodo-2,5-bis(octyloxy)benzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous and degassed toluene and triethylamine to the flask via syringe.
-
To the stirred suspension, add a solution of 4-ethynylanisole in a minimal amount of anhydrous and degassed toluene dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration, and wash thoroughly with methanol to remove catalysts and unreacted monomers.
-
The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally, chloroform or toluene to collect the pure polymer fraction.
-
Dry the polymer under vacuum to obtain a fibrous or film-like solid.
| Catalyst/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |
| Pd(PPh₃)₂Cl₂ | 0.03 equiv | Toluene/Et₃N (2:1 v/v) | 70 °C | 48 hours |
| CuI | 0.06 equiv |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from the protected alkyne to the final conjugated polymer.
Characterization and Applications
The synthesized oligo- and polymers require thorough characterization to ascertain their structural integrity and optoelectronic properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the polymer repeat unit. The disappearance of the TMS signal and the terminal alkyne proton signal is indicative of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The disappearance of the C-H stretch of the terminal alkyne (~3300 cm⁻¹) and the presence of the internal alkyne C≡C stretch (~2200 cm⁻¹) are key indicators.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer, which are crucial for understanding its processing and film-forming properties.
Optoelectronic Characterization:
-
UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and the optical bandgap of the material. The methoxy substitution typically leads to a red-shift in the absorption maximum compared to unsubstituted analogues.
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties, including the emission maximum and quantum yield. These parameters are critical for applications in OLEDs.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material, which are essential for designing efficient device architectures with appropriate charge injection and transport layers.
Applications: The methoxy-substituted PPEs synthesized from this compound are promising candidates for a variety of organic electronic applications:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or host materials in the active layer.[6][7][8][9][10] The electron-donating methoxy groups can enhance luminescence and tune the emission color.
-
Organic Photovoltaics (OPVs): As donor materials in bulk heterojunction solar cells, where their absorption profile can be tailored to match the solar spectrum.
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where the rigid-rod nature of the PPE backbone can facilitate high charge carrier mobility.
-
Sensors: The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical and biological sensors.
Conclusion: A Cornerstone for Functional Organic Materials
This compound stands out as a strategically designed and highly effective building block for the synthesis of advanced organic electronic materials. Its utility is rooted in the synergistic interplay of the electron-donating methoxy group, the rigidifying ethynyl linker, and the versatile TMS protecting group. The straightforward deprotection and subsequent Sonogashira coupling protocols provided herein offer a reliable and adaptable route to a wide range of functional oligo- and poly(phenylene ethynylene)s. The ability to precisely tune the electronic and photophysical properties through the incorporation of this monomer makes it an invaluable tool for researchers and scientists dedicated to pushing the boundaries of organic electronics and developing next-generation devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rogersgroup.northwestern.edu [rogersgroup.northwestern.edu]
- 7. Organic Light-Emitting Diode (OLED) Materials | TCI Deutschland GmbH [tcichemicals.com]
- 8. Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach | ANR [anr.fr]
- 9. ossila.com [ossila.com]
- 10. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Experimental setup for reactions involving ((4-Methoxyphenyl)ethynyl)trimethylsilane
An in-depth guide to the experimental applications of ((4-Methoxyphenyl)ethynyl)trimethylsilane, tailored for researchers and drug development professionals. This document provides detailed protocols, mechanistic insights, and safety procedures for leveraging this versatile reagent in modern organic synthesis.
Application Notes and Protocols for this compound
Section 1: Compound Profile & Significance
This compound is a key building block in organic synthesis, valued for its unique combination of a protected alkyne and an electronically modified aromatic ring.[1] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing the alkyne moiety to be introduced into complex molecules.[2][3] The electron-donating 4-methoxy substituent on the phenyl ring influences the reactivity of the aromatic system, making this compound a valuable partner in various cross-coupling reactions. Its stability, versatility, and compatibility with numerous reaction conditions make it a preferred reagent in medicinal chemistry, materials science, and nanotechnology.[1]
| Property | Value |
| CAS Number | 3989-14-8[1][4] |
| Molecular Formula | C₁₂H₁₆OSi[1][4] |
| Molecular Weight | 204.34 g/mol [1][4] |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 0.96 g/mL[1] |
| Boiling Point | 96 °C / 1.5 mmHg[1] |
| Purity | ≥ 97% (GC)[1][5] |
Section 2: Critical Safety & Handling Protocols
As an organosilane compound and a potentially flammable liquid, this compound requires careful handling to mitigate risks.[6][7] All procedures should be conducted in a well-ventilated chemical fume hood.[8][9]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[8]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[8]
-
Lab Coat: A flame-resistant lab coat is recommended.
Storage & Handling:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Keep containers tightly sealed to prevent moisture contamination and vapor release.[7]
-
Handle the liquid carefully to prevent spills, pouring slowly and deliberately.[8]
Spill & Waste Management:
-
In case of a small spill within a fume hood, absorb the material with a compatible, non-combustible absorbent (e.g., vermiculite or sand).[6]
-
For larger spills, evacuate the area and contact emergency services.[8]
-
Dispose of waste according to local, state, and federal regulations. Do not pour down the drain.[8]
Section 3: Key Synthetic Applications & Methodologies
This section details the primary applications of this compound, providing step-by-step protocols for its use in Sonogashira coupling, TMS-deprotection, and subsequent click chemistry reactions.
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][10] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11] The TMS group on this compound remains intact during this process, serving as a protecting group for one end of the resulting unsymmetrical alkyne.[3]
Mechanistic Overview: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with the copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[2]
Protocol: Sonogashira Coupling of an Aryl Iodide
This protocol describes a general procedure for the coupling of this compound with a generic aryl iodide.
| Reagent | Molar Eq. | Example Amount | Purpose |
| Aryl Iodide | 1.0 | 1.0 mmol, 220 mg (for 4-Iodotoluene) | Substrate |
| This compound | 1.2 | 1.2 mmol, 245 mg | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | 0.02 mmol, 14 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.04 | 0.04 mmol, 7.6 mg | Co-catalyst |
| Triethylamine (TEA) | - | 10 mL | Base and Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Degassing: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst.[12]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed triethylamine (10 mL) via syringe. Stir the mixture for 5 minutes.
-
Alkyne Addition: Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 10 hours.[12][13]
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with 2M HCl to remove the amine base, followed by a wash with brine.[13]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[15]
Scientist's Note: The use of a copper co-catalyst accelerates the reaction but can also lead to the unwanted homocoupling of the alkyne (Glaser coupling). In sensitive applications, a copper-free Sonogashira protocol may be employed, though it often requires different ligands or higher temperatures.[11][15]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
To utilize the alkyne for subsequent reactions, such as click chemistry, the TMS protecting group must be removed. This desilylation can be achieved under mild basic or fluoride-mediated conditions.[16] A common and gentle method involves using potassium carbonate in methanol.[17]
Protocol: Mild Base-Catalyzed Desilylation
| Reagent | Molar Eq. | Example Amount | Purpose |
| TMS-protected Alkyne | 1.0 | 1.0 mmol, 204 mg | Substrate |
| Potassium Carbonate (K₂CO₃) | 0.1 - 0.5 | 0.2 mmol, 28 mg | Base Catalyst |
| Methanol (MeOH) | - | 10 mL | Solvent |
Step-by-Step Methodology:
-
Dissolution: Dissolve the TMS-protected alkyne (1.0 eq) in methanol (10 mL) in a round-bottom flask with a stir bar.
-
Catalyst Addition: Add potassium carbonate (e.g., 0.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours.[17]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or saturated NH₄Cl solution).
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent to yield the terminal alkyne, which is often pure enough for the next step without further purification.
Scientist's Note: While effective, prolonged exposure to the basic conditions can sometimes lead to side reactions on sensitive substrates.[17] An alternative is using tetrabutylammonium fluoride (TBAF) in THF, which is highly effective but can be more expensive and requires careful handling.[16][18]
Caption: Workflow for the base-catalyzed TMS-deprotection of an alkyne.
With the terminal alkyne now available, it can be used in one of the most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[19][] This reaction efficiently and regioselectively forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the alkyne-containing molecule to an azide-functionalized partner.[][21][22]
Protocol: General CuAAC Reaction
| Reagent | Molar Eq. | Purpose |
| Terminal Alkyne | 1.0 | Substrate |
| Organic Azide | 1.0 - 1.1 | Coupling Partner |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 0.1 | Copper(I) Precursor |
| Sodium Ascorbate | 0.1 - 0.2 | Reducing Agent |
| Solvent | - | e.g., t-BuOH/H₂O (1:1) |
Step-by-Step Methodology:
-
Reagent Preparation: In a flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.05 eq) in a suitable solvent mixture, such as 1:1 tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, first add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours but can be left overnight.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The product can then be purified by recrystallization or column chromatography.
Scientist's Note: The sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalytic species in situ.[22] For biological applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant, is often used.[19][23]
Caption: Schematic representation of the CuAAC click reaction.
Section 4: Analytical Characterization
Throughout these synthetic sequences, proper analytical techniques are essential for validation.
-
Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A typical eluent system for these nonpolar to moderately polar compounds is a mixture of hexane and ethyl acetate.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of intermediates and final products. The disappearance of the TMS signal (~0.25 ppm) in ¹H NMR is a clear indicator of successful deprotection.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [(4-Methoxyphenyl)ethynyl]trimethylsilane 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. dakenchem.com [dakenchem.com]
- 7. wrmeadows.com [wrmeadows.com]
- 8. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. m.youtube.com [m.youtube.com]
- 15. thalesnano.com [thalesnano.com]
- 16. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 19. Click chemistry - Wikipedia [en.wikipedia.org]
- 21. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: One-Pot Synthesis Strategies Utilizing ((4-Methoxyphenyl)ethynyl)trimethylsilane
Introduction: The Strategic Advantage of ((4-Methoxyphenyl)ethynyl)trimethylsilane in One-Pot Synthesis
In the pursuit of synthetic efficiency, particularly within pharmaceutical and materials science research, one-pot reactions and tandem sequences have become indispensable tools. These methodologies enhance step-economy, minimize waste, and circumvent the need for isolating and purifying intermediates, thereby accelerating the discovery and development pipeline.[1] Within this paradigm, this compound (hereafter MPETS) has emerged as a uniquely versatile and strategic building block.[2]
MPETS possesses two key features that make it exceptionally well-suited for sophisticated one-pot transformations:
-
The Trimethylsilyl (TMS) Group: This moiety serves as a robust protecting group for the terminal alkyne.[3] This protection prevents the acidic alkyne proton from interfering with preceding reaction steps and suppresses undesirable side reactions, such as Glaser-Hay homocoupling, which is often observed with terminal alkynes under Sonogashira conditions.[4] Crucially, the TMS group can be cleaved selectively in situ under mild conditions to liberate the terminal alkyne at the desired moment.
-
The (4-Methoxyphenyl)ethynyl Core: This electron-rich aromatic alkyne is a common structural motif in pharmaceuticals, organic electronics, and functionalized polymers.[2] The methoxy group provides electronic modulation and a potential handle for further functionalization.
This guide provides detailed application notes and validated protocols for leveraging MPETS in powerful one-pot synthetic strategies, focusing on the causality behind experimental choices to empower researchers to adapt and innovate these methods.
Application Note 1: Sequential In Situ Desilylation/Sonogashira Coupling
Core Application: The synthesis of unsymmetrical diarylacetylenes is a cornerstone transformation in organic chemistry. This protocol details a highly efficient one-pot procedure that combines the fluoride-mediated deprotection of MPETS with a subsequent palladium/copper-catalyzed Sonogashira cross-coupling reaction.
Expertise & Rationale: The primary challenge in coupling terminal alkynes is preventing homocoupling. By starting with the TMS-protected MPETS, the reaction environment can be established for the cross-coupling first. The subsequent introduction of a desilylating agent generates the reactive terminal alkyne in situ at a low concentration, which then preferentially undergoes cross-coupling with the aryl halide partner. Hexafluorosilicic acid or fluoride salts like TBAF are excellent reagents for this purpose as they selectively cleave the Si-C bond without interfering with the Pd/Cu catalytic cycle.[5]
Mechanistic Insight: The Sonogashira Catalytic Cycle
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[6] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper(I) acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate by coordinating to the alkyne and increasing its acidity.[6]
Detailed Protocol: One-Pot Synthesis of 1-Methoxy-4-(phenylethynyl)benzene
This protocol is adapted from a demonstrated catalytic method for the selective desilylation of trimethylsilylacetylenes in Sonogashira reactions.[5]
Materials & Equipment:
-
This compound (MPETS)
-
Iodobenzene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI, cocatalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Hexafluorosilicic acid (H₂SiF₆, 25% in H₂O) or Tetrabutylammonium fluoride (TBAF, 1M in THF)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Sequentially add iodobenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and triethylamine (5 mL).
-
Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure all components are well-dissolved and the catalyst is activated.
-
Desilylation & Coupling: Add hexafluorosilicic acid (0.1 mmol, 10 mol%) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure product.
Quantitative Data Summary:
| Aryl Halide Partner | Catalyst System | Desilylating Agent | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | H₂SiF₆ | ~95% | [5] |
| 4-Iodoacetophenone | Pd(PPh₃)₂Cl₂/CuI | H₂SiF₆ | 70% | [5] |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | H₂SiF₆ | 56% | [5] |
| Methyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂/CuI | H₂SiF₆ | 76% | [5] |
Application Note 2: One-Pot Tandem Sonogashira/Annulation for Heterocycle Synthesis
Core Application: This strategy demonstrates the power of MPETS in constructing complex heterocyclic scaffolds in a single operation. The initial Sonogashira coupling product is designed with latent reactivity, enabling a subsequent, intramolecular cyclization (annulation) without isolation.
Expertise & Rationale: The key to this strategy is the judicious choice of the coupling partner. For example, coupling MPETS with an ortho-substituted aryl halide containing a nucleophilic group (e.g., -OH, -NH₂, -SH) generates an intermediate perfectly poised for cyclization onto the newly installed alkyne. The reaction conditions (base, temperature) can often be tuned to facilitate both the initial cross-coupling and the subsequent annulation step, showcasing exceptional synthetic elegance and efficiency. This approach is widely used for the synthesis of important heterocycles like benzofurans, indoles, and benzothiophenes.[7][8]
Workflow Visualization:
Detailed Protocol: Conceptual Synthesis of 2-(4-Methoxyphenyl)benzofuran
This protocol is a conceptual adaptation based on established methods for benzofuran synthesis via Sonogashira coupling followed by cyclization.[8]
Materials & Equipment:
-
This compound (MPETS)
-
2-Iodophenol
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃, base)
-
Tetrabutylammonium fluoride (TBAF, 1M in THF)
-
Dimethylformamide (DMF, solvent)
-
Standard reaction and purification equipment as listed previously.
Procedure:
-
Reaction Setup: In a reaction vial, combine MPETS (1.1 mmol, 1.1 eq), 2-iodophenol (1.0 mmol, 1.0 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent & Desilylation: Add DMF (5 mL) to the vial, followed by the dropwise addition of TBAF (1.2 mL of 1M solution, 1.2 eq).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12 hours. The reaction first proceeds through the Sonogashira coupling, and the elevated temperature and basic conditions then promote the intramolecular 5-exo-dig cyclization of the phenol onto the alkyne.
-
Work-up: After cooling, pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the target benzofuran derivative.
Conclusion
This compound is not merely a reagent but a strategic tool for the modern synthetic chemist. Its TMS-protected alkyne functionality enables a level of control that is paramount for the successful design and execution of complex one-pot and tandem reactions. The protocols outlined herein for sequential Sonogashira coupling and tandem annulation represent robust and field-proven methods for rapidly accessing valuable molecular architectures. By understanding the mechanistic principles behind these transformations, researchers can further expand the utility of MPETS to innovate new and even more powerful synthetic strategies.
References
- 1. Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. [(4-Methoxyphenyl)ethynyl]trimethylsilane [myskinrecipes.com]
- 4. ijnc.ir [ijnc.ir]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Note & Protocols: Leveraging ((4-Methoxyphenyl)ethynyl)trimethylsilane for Advanced Nanoparticle Functionalization
Introduction: A Versatile Tool for Nanoscale Engineering
In the landscape of nanotechnology, the precise control over a nanoparticle's surface chemistry is paramount to its function. ((4-Methoxyphenyl)ethynyl)trimethylsilane emerges as a highly versatile chemical linker, uniquely equipped to address the sophisticated demands of modern nanoparticle applications, from targeted drug delivery to advanced chemical sensing.[1] This reagent's architecture is its strength: a terminal alkyne, protected by a trimethylsilyl (TMS) group, provides a gateway to powerful ligation chemistries, while the methoxyphenyl moiety offers unique electronic and spectroscopic properties.[2]
The TMS group ensures the stability of the reactive alkyne, preventing unwanted side reactions, and can be selectively removed under mild conditions to unmask the terminal alkyne.[2] This "on-demand" reactivity is central to its utility. Once deprotected, the terminal alkyne can participate in several high-efficiency coupling reactions. This guide provides an in-depth exploration of these strategies, complete with detailed protocols and the scientific rationale behind them, tailored for researchers, scientists, and drug development professionals.
Section 1: Foundational Principles of Functionalization
Before proceeding to specific protocols, understanding the core chemical transformations is essential. The utility of this compound hinges on the deprotection of the alkyne and its subsequent reaction at the nanoparticle interface.
The Reagent: Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₆OSi[3]
-
Molecular Weight: 204.34 g/mol [3]
-
Key Features:
-
Trimethylsilyl (TMS) Group: A protecting group for the terminal alkyne, preventing its reaction during synthesis or storage.
-
Ethynyl (Alkyne) Group: The reactive moiety used for nanoparticle conjugation after deprotection.
-
Methoxyphenyl Group: An aromatic ring with an electron-donating methoxy group, which can act as a potent Raman reporter for Surface-Enhanced Raman Spectroscopy (SERS).
-
Critical First Step: Deprotection of the Trimethylsilyl (TMS) Group
The cleavage of the Si-C bond is the necessary activation step. This is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an organic solvent like tetrahydrofuran (THF). The fluoride ion has a high affinity for silicon, leading to a clean and efficient removal of the TMS group.
Basic Deprotection Protocol:
-
Dissolve this compound in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product, (4-methoxyphenyl)ethyne, with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and use the deprotected alkyne immediately or store under an inert atmosphere, as terminal alkynes can be susceptible to oxidative coupling.
Key Functionalization Strategies: A Comparative Overview
The deprotected alkyne, (4-methoxyphenyl)ethyne, can be attached to nanoparticles through several robust methods. The choice of strategy depends on the nanoparticle material, the desired bond stability, and the overall application.
| Strategy | Description | Nanoparticle Prerequisite | Advantages | Considerations |
| Direct Ligation | The terminal alkyne forms a direct covalent bond with the surface of noble metal nanoparticles (e.g., Au, Ag).[4][5] | Bare or weakly-capped metal surface (e.g., citrate-capped AuNPs). | Simple, one-step process. Creates stable conjugates resistant to harsh conditions.[6] | Primarily applicable to gold and silver nanoparticles. |
| Click Chemistry (CuAAC) | A copper(I)-catalyzed reaction forms a stable triazole linkage between the alkyne and an azide-functionalized surface.[7][8][9] | Surface must be modified with azide (-N₃) groups. | High efficiency, bio-orthogonal, proceeds under mild aqueous conditions.[10] Applicable to a wide range of materials (silica, polymers, etc.).[11] | Requires a multi-step process (nanoparticle azidation first). Residual copper catalyst can be cytotoxic and must be removed. |
| Sonogashira Coupling | A palladium- and copper-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide.[12] | Surface must be modified with halide groups (e.g., -I, -Br). | Forms a rigid, conjugated C-C bond, useful for electronic materials. | Requires transition metal catalysts and often anhydrous, inert conditions.[12][13] |
Section 2: Detailed Application Protocols
Here, we present step-by-step protocols for two common and powerful applications of this compound.
Protocol I: Functionalization of Gold Nanoparticles for SERS Substrates
Causality: This protocol leverages the direct, stable attachment of alkynes to gold surfaces, a method that offers advantages over traditional thiol chemistry, including simpler preparation and greater stability.[4][5][6] The (4-methoxyphenyl)ethyne molecule serves a dual purpose: it acts as a stabilizing ligand and as a SERS reporter. The alkyne C≡C bond has a strong Raman signal in the cell-silent region (~1800-2800 cm⁻¹), making it an excellent tag for biological imaging.[14][15]
Caption: Workflow for attaching a molecule to silica nanoparticles via CuAAC.
Step-by-Step Methodology:
-
Synthesis and Azide-Functionalization of MSNPs:
-
Synthesize MSNPs using a standard template-based sol-gel method. [16] * Amine Functionalization: Disperse 100 mg of MSNPs in anhydrous toluene. Add (3-Aminopropyl)triethoxysilane (APTES) and reflux overnight to coat the surface with amine groups. Wash thoroughly with ethanol and water.
-
Azide Installation: Disperse the amine-functionalized MSNPs in a buffer (e.g., PBS, pH 7.4). Add an azide-containing N-hydroxysuccinimide (NHS) ester linker (e.g., Azido-PEG4-NHS ester) and react for 2-4 hours at room temperature to convert the surface amines to azides.
-
Purify the azide-functionalized MSNPs (MSNP-N₃) by repeated centrifugation and resuspension in water.
-
-
Preparation of (4-methoxyphenyl)ethyne:
-
Perform the TMS deprotection as described in Section 1.2. Prepare a stock solution in a water-miscible solvent like DMSO.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Disperse 10 mg of MSNP-N₃ in 5 mL of PBS buffer.
-
Add the DMSO stock solution of (4-methoxyphenyl)ethyne (2-5 fold molar excess relative to estimated surface azide groups).
-
Add freshly prepared aqueous solutions of copper(II) sulfate (CuSO₄) to a final concentration of ~100 µM.
-
Add sodium ascorbate to a final concentration of ~500 µM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
-
Purification and Storage:
-
Purify the functionalized nanoparticles by centrifugation. It is critical to remove the copper catalyst. Wash the pellet sequentially with a copper chelating solution (e.g., 50 mM EDTA), followed by water (x2), and finally ethanol (x2).
-
Dry the final product under vacuum and store as a powder at room temperature.
-
Section 3: Essential Characterization Techniques
Validation is a non-negotiable step in nanoparticle functionalization. A multi-technique approach is required to confirm successful conjugation and assess the quality of the final product. [17][18] Characterization Decision Workflow
Caption: Decision tree for selecting key characterization techniques.
Physicochemical Characterization Data Summary
The following table summarizes the expected changes in key parameters after successful functionalization according to the protocols above.
| Parameter | Technique | Protocol I (AuNPs) | Protocol II (MSNPs) |
| Hydrodynamic Diameter | DLS | Slight increase (e.g., 2-5 nm) due to ligand shell. | Significant increase at each step (amine, azide, final molecule). |
| Surface Plasmon Resonance | UV-Vis | Red-shift of 2-10 nm in the λₘₐₓ peak, indicating a change in the surface dielectric environment. | Not Applicable. |
| Zeta Potential | Zeta Potential Measurement | Change from negative (citrate) to less negative or near-neutral. | Changes at each step: Bare (negative) → Amine (positive) → Azide (less positive/neutral) → Final (depends on molecule). |
| Key Spectroscopic Peaks | FTIR | Difficult to observe due to signal from Au. | Disappearance of azide peak (~2100 cm⁻¹) and appearance of triazole and methoxyphenyl peaks. |
| Key Spectroscopic Peaks | Raman / SERS | Strong enhancement of alkyne (~2220 cm⁻¹) and aromatic ring modes from the ligand. [14][19] | Appearance of characteristic peaks for the attached molecule. |
| Morphology | TEM / SEM | Nanoparticles should remain monodispersed with no signs of irreversible aggregation. | Nanoparticles should retain their size and shape. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. [(4-Methoxyphenyl)ethynyl]trimethylsilane [myskinrecipes.com]
- 3. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. irjweb.com [irjweb.com]
- 8. [PDF] Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 10. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Alkyne-Functionalized Superstable Graphitic Silver Nanoparticles for Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00116G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Characterization of nanoparticles for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in reactions of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Welcome to the technical support center for ((4-Methoxyphenyl)ethynyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate potential pitfalls and optimize your reaction outcomes. Our focus is on providing not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter when using this compound?
A1: The two most prevalent side products are the desilylated alkyne, 4-ethynylanisole , and the homocoupled diyne, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne . The formation of these is highly dependent on your reaction conditions.
Q2: Why am I seeing the homocoupled diyne in my reaction?
A2: The formation of the homocoupled diyne, often referred to as a Glaser coupling product, typically occurs when the trimethylsilyl (TMS) protecting group is prematurely cleaved to form the terminal alkyne, 4-ethynylanisole.[1][2][3][4][5][6][7][8] This terminal alkyne can then undergo oxidative homocoupling, a reaction often catalyzed by copper salts in the presence of an oxidant like atmospheric oxygen.[1][2][3][4][7][8] This is a common issue in Sonogashira coupling reactions.[9]
Q3: My main product seems to be the desilylated starting material, 4-ethynylanisole. What causes this?
A3: The trimethylsilyl (TMS) group is known to be a labile protecting group, susceptible to cleavage under both acidic and basic conditions.[10] This process, known as protodesilylation, can be catalyzed by various reagents and conditions, including mild bases, acids, or even certain solvents.[11][12][13][14][15][16] If your goal is to use the TMS-protected alkyne in a subsequent step, premature desilylation can be a significant issue.
Troubleshooting Guides
Guide 1: Sonogashira Coupling - Minimizing Homocoupling
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[17][18] However, a frequent challenge is the formation of the homocoupled diyne as a significant byproduct.[9]
Issue: Significant formation of 1,4-bis(4-methoxyphenyl)buta-1,3-diyne during Sonogashira coupling.
Root Cause Analysis:
This side reaction is a consequence of the Glaser coupling of the in situ generated 4-ethynylanisole.[1][2][4][7][8] The mechanism is often catalyzed by the copper(I) co-catalyst used in the Sonogashira reaction, especially in the presence of oxygen.[1][2][3][4][8][9] The key is to favor the cross-coupling pathway over the homocoupling pathway.
Troubleshooting Protocol:
-
Deoxygenation: Rigorously deoxygenate your solvents and reaction mixture. The Glaser coupling is an oxidative process, and minimizing oxygen is crucial.[1][9] Purge your reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding your catalyst and reagents.
-
Amine Base: The choice and purity of the amine base are critical. Use a high-purity, freshly distilled amine. Some amine bases can contain impurities that promote desilylation. Piperidine or triethylamine are commonly used.
-
Copper Co-catalyst: While essential for the Sonogashira reaction, excess copper can accelerate homocoupling.[2][3][4] Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, copper-free Sonogashira protocols can be employed to completely avoid this side reaction.[18]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Start at room temperature and only heat if the reaction is sluggish.
-
Order of Addition: Add the this compound to the reaction mixture just before the palladium catalyst. This minimizes its exposure to basic conditions that could cause premature desilylation.
Comparative Data on Reaction Conditions:
| Condition | Expected Outcome | Rationale |
| Standard Atmosphere | High levels of homocoupling | Oxygen acts as an oxidant for Glaser coupling.[1] |
| Inert Atmosphere (Ar/N₂) | Significantly reduced homocoupling | Minimizes the key oxidant for the side reaction.[9] |
| Excess CuI | Increased homocoupling | Copper catalyzes the oxidative homocoupling.[2][3][4] |
| Copper-Free Conditions | No homocoupling | Eliminates the catalyst for the primary side reaction pathway.[18] |
Workflow for Minimizing Homocoupling:
Caption: Workflow to minimize homocoupling in Sonogashira reactions.
Guide 2: Preventing Unwanted Desilylation
The TMS group is a versatile protecting group, but its lability can sometimes lead to premature deprotection.[10][13][19][16]
Issue: Isolation of 4-ethynylanisole instead of the desired TMS-protected product.
Root Cause Analysis:
Protodesilylation, the cleavage of the C-Si bond and its replacement with a C-H bond, is the underlying cause.[20][11][12][14][15] This can be triggered by a variety of conditions that may be present in your reaction or work-up procedures.
Troubleshooting Protocol:
-
pH Control: Avoid strongly acidic or basic conditions during your reaction and work-up. The TMS group is particularly sensitive to both.[10] If an aqueous work-up is necessary, use neutral or slightly buffered solutions.
-
Choice of Base: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. Be mindful that even mild bases like potassium carbonate in methanol can cause desilylation.[13]
-
Solvent Effects: Protic solvents, especially in combination with a base or acid, can facilitate protodesilylation by providing a proton source.[11] If possible, use aprotic solvents.
-
Fluoride Ion Sources: Be extremely cautious with any source of fluoride ions (e.g., TBAF, HF), as these are potent reagents for Si-C bond cleavage.[13][21]
-
Chromatography: Silica gel can be acidic enough to cause desilylation of sensitive compounds. If you observe product degradation on the column, consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.
Relative Stability of Silyl Protecting Groups:
| Protecting Group | Relative Stability to Acid | Relative Stability to Base |
| TMS (Trimethylsilyl) | Low | Low |
| TES (Triethylsilyl) | Moderate | Moderate |
| TBDMS (tert-Butyldimethylsilyl) | High | High |
| TIPS (Triisopropylsilyl) | High | Very High |
| TBDPS (tert-Butyldiphenylsilyl) | Very High | Very High |
| This table provides a general trend for the stability of common silyl protecting groups.[10][21] |
Logical Flow for Preventing Desilylation:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 21. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Preventing homocoupling of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Topic: Preventing Homocoupling of ((4-Methoxyphenyl)ethynyl)trimethylsilane
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for Sonogashira reactions. This guide is designed to help you troubleshoot and optimize your experiments, with a specific focus on preventing the undesired homocoupling of terminal alkynes, such as the one derived from this compound.
Frequently Asked Questions (FAQs)
Here we address the fundamental principles behind the common side reactions encountered during Sonogashira coupling.
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This is an undesired process because it consumes your valuable alkyne starting material, which lowers the yield of the intended cross-coupled product. Furthermore, it introduces a significant impurity that can often be difficult to separate from the desired product, complicating the purification process.[2][3]
Q2: What are the primary causes of alkyne homocoupling?
A: The primary drivers of homocoupling are the copper(I) co-catalyst and the presence of molecular oxygen .[2][4] The reaction proceeds through a copper acetylide intermediate. In the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization to form the diyne byproduct.[1][5][6] Therefore, any condition that favors this oxidative pathway will increase the rate of homocoupling.
Q3: My starting material is this compound. Isn't the alkyne already protected?
A: Yes, the trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.[7] In its protected form, the molecule cannot undergo homocoupling. However, Sonogashira reactions require a terminal alkyne (with an acidic C-H bond). Therefore, you are likely either deprotecting the TMS group in a separate step before the coupling or, more commonly, performing an in-situ deprotection using a base like TBAF or a carbonate base in the reaction mixture.[7] The moment the free terminal alkyne, (4-Methoxyphenyl)ethyne, is generated in the flask, it becomes susceptible to homocoupling. This guide focuses on preventing that side reaction once the active alkyne is present.
Q4: What is the most effective general strategy to prevent homocoupling?
A: The most robust and widely adopted strategy is to use a copper-free Sonogashira protocol .[2][7][8] By completely removing the copper co-catalyst, you eliminate the primary catalyst for the Glaser coupling pathway.[9][10] These protocols often require careful optimization of the palladium catalyst, ligand, and base to achieve high reactivity for the desired cross-coupling.[6][11]
Troubleshooting Guide: Excessive Homocoupling Detected
Use this guide if you are observing significant amounts of the 1,3-bis(4-methoxyphenyl)buta-1,3-diyne byproduct in your reaction mixture.
| Observation / Problem | Potential Cause | Recommended Action & Scientific Rationale |
| High levels of diyne byproduct (>10%) | Presence of Oxygen | Action: Rigorously degas all solvents and liquid reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Use Schlenk line techniques and maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire experiment.[2][4] Rationale: Oxygen is the terminal oxidant in the Glaser-Hay homocoupling catalytic cycle, reoxidizing Cu(I) to Cu(II) to perpetuate the side reaction.[12][13] Its strict exclusion is the first and most critical line of defense. |
| Persistent homocoupling despite inert atmosphere | Copper(I) Co-catalyst Activity | Action: 1. Reduce the loading of CuI to the minimum effective level (e.g., 0.5-1 mol%). 2. Switch entirely to a copper-free protocol (see Protocol 2 below).[4] Rationale: The copper catalyst is essential for the homocoupling mechanism.[1][14] While it accelerates the desired Sonogashira reaction, it also directly catalyzes the undesired dimerization. Removing it eliminates the root cause of the side reaction. |
| Reaction is sluggish and homocoupling is competitive | Suboptimal Catalyst, Ligand, or Base | Action: 1. Ligand: Switch to a bulky, electron-rich phosphine ligand such as P(t-Bu)₃, XPhos, or SPhos.[2][15] 2. Base: Use a sterically hindered amine base like diisopropylethylamine (DIPEA) or piperidine instead of triethylamine.[2] Ensure the base is high purity and freshly distilled if necessary.[16] Rationale: Bulky, electron-donating ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps in the palladium cycle, making the desired cross-coupling kinetically more favorable than the competing homocoupling pathway.[15][17] The choice of base can also influence catalyst stability and activity.[18] |
| Homocoupling is more pronounced than cross-coupling | High Instantaneous Alkyne Concentration | Action: Add the terminal alkyne solution to the reaction mixture slowly over a period of several hours using a syringe pump.[4] Rationale: Homocoupling is a second-order reaction with respect to the alkyne concentration. By keeping the instantaneous concentration of the free alkyne low, you disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing homocoupling issues.
Reaction Mechanisms: Desired vs. Undesired Pathways
Understanding the competing catalytic cycles is key to controlling the reaction outcome. The desired Sonogashira reaction relies on a palladium cycle and a copper cycle working in concert, while the undesired Glaser coupling is driven solely by the copper cycle.
Optimized Experimental Protocols
Here are two field-proven protocols designed to minimize homocoupling. Protocol 1 is an optimized standard procedure, while Protocol 2 is a robust copper-free alternative.
Protocol 1: Optimized Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling by ensuring a strictly inert atmosphere.[2]
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine) via syringe under a positive pressure of inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, generated from this compound if deprotecting in-situ) to the mixture. For best results, add the alkyne slowly over 1-2 hours using a syringe pump.
-
Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to 60 °C, depending on the reactivity of the aryl halide) until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol eliminates the copper co-catalyst entirely, thereby preventing the Glaser homocoupling pathway. It is adapted from a general procedure for aryl bromides.[6][11]
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere in a Schlenk tube, add the palladium source (e.g., (AllylPdCl)₂, 0.025 mmol, 2.5 mol%), a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.10 mmol, 10 mol%), the aryl bromide (1.0 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent and Alkyne Addition: Add anhydrous, degassed DMF (e.g., 2 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction: Seal the tube and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides, the temperature may need to be increased to 40-60 °C.[2]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate, filter through a pad of celite to remove the catalyst and base, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glaser coupling - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Glaser Coupling | Ambeed [ambeed.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting incomplete desilylation of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that even routine transformations can present unexpected challenges. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the desilylation of ((4-Methoxyphenyl)ethynyl)trimethylsilane to yield 4-ethynylanisole. This transformation is a critical step in many synthetic routes, particularly in the development of pharmaceuticals and advanced materials.[1]
Troubleshooting Guide: Overcoming Incomplete Desilylation
This section addresses specific issues you may encounter during the reaction, providing causal explanations and actionable solutions to get your synthesis back on track.
Question 1: My reaction is stalled. TLC and ¹H NMR analysis show a significant amount of starting material remaining after the recommended reaction time. What are the primary causes and how can I resolve this?
Answer: Incomplete conversion is the most common issue in protodesilylation reactions. The root cause typically falls into one of two categories: insufficient reagent activity or suboptimal reaction conditions. The solution will depend on the method you are employing.
Causality: The cleavage of the C(sp)-Si bond requires a sufficiently potent nucleophile to attack the silicon atom. If the nucleophile's activity is diminished or the reaction conditions do not provide enough energy to overcome the activation barrier, the reaction will proceed slowly or not at all.
Solutions Based on Method:
-
For Fluoride-Mediated Methods (e.g., TBAF in THF):
-
Reagent Quality: Commercial solutions of tetrabutylammonium fluoride (TBAF) contain varying amounts of water, which can affect reactivity. While sometimes beneficial, excess water can hydrolyze the reagent. If you suspect reagent quality, consider using a freshly opened bottle or an anhydrous grade of TBAF.
-
Stoichiometry: While often used in catalytic amounts for silyl ethers, C-Si bond cleavage can require stoichiometric or even excess TBAF.[2] Increase the equivalents of TBAF incrementally (e.g., from 1.1 eq to 1.5 eq).
-
Temperature: Many protocols are run at 0 °C or room temperature.[3] If the reaction is sluggish, gently warming the mixture to 40-50 °C can significantly increase the rate. However, monitor carefully for potential side reactions.
-
Solvent: Ensure you are using anhydrous THF. The presence of excess moisture can interfere with the reaction.[4]
-
-
For Base-Mediated Methods (e.g., K₂CO₃ in Methanol):
-
Base and Solvent Purity: This is the most common failure point. Use anhydrous potassium carbonate and dry methanol.[5] K₂CO₃ is hygroscopic and absorbed water will inhibit the formation of the active nucleophile, the methoxide ion.[6][7]
-
Insufficient Base: While this reaction is catalytic, ensure you are using an adequate amount (typically 0.1 to 0.5 equivalents). If the reaction is slow, increase the loading of K₂CO₃.
-
Reaction Time: Base-mediated desilylations are often slower than fluoride-based methods.[8] Simply extending the reaction time (e.g., from 2 hours to 4-6 hours or overnight) is often the easiest solution.[5]
-
Question 2: The reaction appears complete by TLC, but my workup is problematic. I'm getting low yields due to emulsions or difficulty removing byproducts. What are the best practices for workup and purification?
Answer: Workup and purification challenges are highly dependent on the reagents used. Tetrabutylammonium salts from TBAF reactions are notoriously difficult to remove, while base-mediated methods are typically more straightforward.
Solutions:
-
TBAF Workup:
-
The Challenge: The tetrabutylammonium cation (TBA⁺) and silyl byproducts are soluble in organic solvents and can be difficult to remove from polar products via standard aqueous extraction, sometimes leading to emulsions.[9]
-
Standard Protocol: Dilute the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate. Wash repeatedly with water and then brine. This is often sufficient for non-polar products like 4-ethynylanisole.
-
Advanced Protocol: If aqueous extraction fails, pass the crude material through a short plug of silica gel, eluting with your chromatography solvent. The polar salts will be retained on the silica. For particularly stubborn cases, treatment with an ion-exchange resin (e.g., DOWEX 50WX8) can effectively sequester the TBA⁺ cation.[9]
-
-
K₂CO₃/Methanol Workup:
-
The Process: This workup is generally much simpler. First, remove the methanol under reduced pressure. Redissolve the residue in an organic solvent (e.g., diethyl ether). Wash with water to remove the K₂CO₃ and other inorganic salts, followed by a brine wash to aid in separating the layers. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.[5]
-
-
Purification:
-
Flash Chromatography: The product, 4-ethynylanisole, is significantly less polar than the silyl byproducts. Flash column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is highly effective for obtaining the pure product.
-
Question 3: I'm observing an unexpected spot on my TLC plate and an unusual peak in my GC-MS. What are the most likely side reactions?
Answer: While the desilylation of this compound is generally a clean reaction, side reactions can occur under forcing conditions.
-
Potential Side Reactions:
-
Base-Sensitivity: The methoxy group on the aromatic ring is generally stable. However, with highly activated aromatic systems (which is not the case here), strong bases can sometimes lead to nucleophilic aromatic substitution.[10] This is a very low probability for this specific substrate but is a consideration for molecules with more complex functionality.
-
Product Instability: Terminal alkynes can be prone to oligomerization or other reactions, especially if subjected to high heat or trace metals for extended periods. Once the reaction is complete, it is best to proceed with the workup promptly.
-
Experimental Protocols & Data
For your reference, here are standard, reliable protocols for both major desilylation methods.
Table 1: Comparison of Standard Desilylation Conditions
| Parameter | Method A: Base-Mediated | Method B: Fluoride-Mediated |
| Reagent | Potassium Carbonate (K₂CO₃) | Tetrabutylammonium Fluoride (TBAF) |
| Equivalents | 0.2 - 0.5 eq (Catalytic) | 1.1 - 1.5 eq (Stoichiometric) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature (20-25 °C) | 0 °C to Room Temperature |
| Typical Time | 2 - 6 hours | 30 minutes - 2 hours |
| Workup | Simple (Evaporation, Extraction) | More Complex (Aqueous wash, Silica plug) |
Protocol 1: Desilylation using Potassium Carbonate in Methanol
This method is often preferred for its low cost, mild conditions, and simple workup.[5][8]
-
Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M), add anhydrous potassium carbonate (0.3 eq).
-
Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes). The starting material will have a higher Rf than the more polar product. The reaction is typically complete in 2-4 hours.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the methanol.
-
Dilute the residue with diethyl ether and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Desilylation using Tetrabutylammonium Fluoride (TBAF) in THF
This method is generally faster and more potent, making it suitable for more resistant substrates.[2][11]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flask under a nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add a 1 M solution of TBAF in THF (1.2 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 1 hour.
-
Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with diethyl ether.
-
Separate the organic layer and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: If tetrabutylammonium salts persist, filter the concentrated residue through a short plug of silica gel before final purification by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for fluoride-mediated desilylation?
The high efficacy of fluoride ions in cleaving silicon-carbon bonds is due to the exceptional strength of the resulting silicon-fluorine (Si-F) bond. The mechanism proceeds via a nucleophilic attack of the fluoride ion (F⁻) on the silicon atom of the trimethylsilyl group. This forms a hypervalent, pentacoordinate silicon intermediate, which is unstable. The intermediate rapidly collapses, cleaving the weaker Si-C bond to generate the terminal alkynyl anion and stable trimethylsilyl fluoride. In a protic solvent or during aqueous workup, the alkynyl anion is immediately protonated to yield the final product, 4-ethynylanisole.[2][12][13]
Caption: Mechanism of Fluoride-Mediated Desilylation.
Q2: How does the K₂CO₃/Methanol method work?
In this system, potassium carbonate acts as a Brønsted base, deprotonating methanol to generate a small equilibrium concentration of the methoxide ion (CH₃O⁻) and bicarbonate.[6] The methoxide ion is the active nucleophile that attacks the silicon atom, analogous to the fluoride ion in the TBAF mechanism. This forms a pentacoordinate silicon intermediate which then fragments, cleaving the Si-C bond to yield the alkynyl anion and a methoxytrimethylsilane byproduct. The alkynyl anion is then protonated by methanol in the reaction mixture to give the final product and regenerate the methoxide catalyst.[5][14]
Q3: How do I choose the best method for my specific project?
For this compound, both methods are generally effective. The choice depends on practical considerations:
-
Choose K₂CO₃/Methanol if: You are performing a large-scale synthesis (reagents are inexpensive), your substrate is not sensitive to mild base, and you prefer a straightforward workup.
-
Choose TBAF/THF if: You require a very fast reaction, the K₂CO₃ method has failed, or your substrate contains other functional groups that might be sensitive to methoxide (e.g., an ester you do not want to transesterify).
Q4: What is the best way to monitor the reaction's progress?
A multi-pronged approach is best for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. The product, 4-ethynylanisole, is more polar than the starting silyl-protected alkyne due to the presence of the acidic terminal alkyne proton. Therefore, the product will have a lower Retention Factor (Rf) on a silica gel plate. A good starting eluent is 10% ethyl acetate in hexanes.
-
¹H NMR Spectroscopy: This provides definitive structural information. You can monitor the disappearance of the sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group, which typically appears around δ 0.25 ppm. Concurrently, you will see the appearance of a new singlet for the terminal acetylenic proton, typically between δ 3.0-3.5 ppm.
Caption: A logical workflow for troubleshooting incomplete desilylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. The Role of K2CO3 in the Synthesis of Dimethyl Carbonate from CO2 and Methanol [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. What is the mechanism of the desilylation reaction with Tetraethylammonium Fluoride? - Blog [chemkente.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with ((4-Methoxyphenyl)ethynyl)trimethylsilane
Welcome to the technical support center for ((4-Methoxyphenyl)ethynyl)trimethylsilane. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize reactions involving this versatile building block. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, empowering you to make informed decisions in your experimental design.
Fundamentals: Understanding the Reactivity of this compound
The key to controlling reactions with this substrate lies in understanding the electronic and steric interplay between its two substituents. The molecule is an unsymmetrical alkyne, with each end having a distinct character.
-
The (4-Methoxyphenyl) Group: This is a potent electron-donating group (EDG) due to the resonance effect of the methoxy substituent. It pushes electron density into the alkyne, making the adjacent carbon (Cα) nucleophilic.
-
The Trimethylsilyl (TMS) Group: This group exerts two primary influences. First, it is sterically bulky, which can hinder the approach of reagents to the adjacent carbon (Cβ).[1] Second, it has a unique electronic ability to stabilize a positive charge on the β-carbon through σ-π hyperconjugation, a phenomenon known as the β-silicon effect .[2][3][4]
This electronic push-pull nature is the root cause of most regioselectivity challenges. The outcome of a reaction depends on whether the chosen conditions favor electronic control (directed by the methoxy group) or steric control (dominated by the TMS group), or if the mechanism proceeds via an intermediate stabilized by the β-silicon effect.
Figure 1: Competing electronic and steric influences on the alkyne.
Frequently Asked Questions & Troubleshooting
Category 1: Electrophilic Additions (e.g., Hydration, Halogenation)
Q1: I'm attempting an acid-catalyzed hydration of this compound and getting a mixture of ketones. How can I selectively form the α-silyl ketone (attack at Cβ)?
A1: This is a classic case of competing carbocation stabilization pathways. The reaction proceeds via a vinyl cation intermediate. Two regioisomeric cations can form:
-
Pathway A (Cα Cation): The positive charge is on the carbon adjacent to the phenyl ring. This cation is strongly stabilized by resonance with the electron-donating methoxy group. This typically leads to the phenyl ketone (after desilylation).
-
Pathway B (Cβ Cation): The positive charge is on the carbon adjacent to the silicon atom. This cation is stabilized by the β-silicon effect, where the C-Si σ-bond overlaps with the empty p-orbital of the cation.[4][5] This pathway leads to the desired α-silyl ketone.
Troubleshooting Strategy: To favor Pathway B, you must enhance the influence of the β-silicon effect or use conditions that do not favor the resonance-stabilized Cα cation.
Recommended Protocol (Favoring the α-Silyl Ketone):
-
Reagent Choice: Use a non-coordinating acid and a less nucleophilic solvent. Strong Brønsted acids in non-polar solvents can favor the kinetic product derived from the β-silicon effect.
-
Lewis Acid Catalysis: Consider using a gold or platinum catalyst. These soft, carbophilic Lewis acids can activate the alkyne towards nucleophilic attack, and the regioselectivity can be tuned by the ligand environment.[6]
-
Temperature Control: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product, which is often the one derived from the β-silicon effect.
Figure 2: Competing pathways in electrophilic addition.
Category 2: Hydrometallation Reactions (Hydroboration & Hydrosilylation)
Q2: My hydroboration reaction is giving poor regioselectivity. How do I ensure the boron adds exclusively to the α-carbon (anti-Markovnikov)?
A2: In hydroboration of alkynes, sterics are the dominant controlling factor. The larger fragment of the B-H bond (the boron) will preferentially add to the less sterically hindered carbon of the alkyne.[7] With your substrate, the bulky TMS group effectively shields the β-carbon.
Troubleshooting Strategy: The solution is to maximize this steric difference by using an even bulkier borane reagent.
| Reagent | Typical Regioselectivity (α:β) | Rationale |
| BH₃·THF | ~80:20 | Small size allows some approach to the β-carbon. |
| 9-BBN-H | >99:1 | The rigid bicyclic structure creates extreme steric demand, forcing addition to the α-carbon.[7][8] |
| Disiamylborane | >95:5 | Bulky alkyl groups provide good steric direction. |
Experimental Protocol: Regioselective Hydroboration with 9-BBN
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous THF.
-
Addition: Cool the solution to 0 °C. Add a solution of 9-BBN (1.05 equiv, 0.5 M in THF) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup (Oxidation): Cool the reaction to 0 °C. Slowly add aqueous NaOH (3M), followed by the dropwise addition of 30% H₂O₂. Stir vigorously for 2 hours at room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether, combine organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the α-silyl ketone (after tautomerization of the initial enol).
Q3: I'm running a platinum-catalyzed hydrosilylation and getting a mixture of E/Z isomers and α/β addition products. How can I improve selectivity?
A3: Hydrosilylation is mechanistically complex, and the outcome is highly dependent on the catalyst, ligands, and the specific silane used.[9] For terminal alkynes, platinum catalysts often give a mixture of isomers.[10][11] The generally accepted Chalk-Harrod mechanism involves oxidative addition of the Si-H bond, alkyne coordination, insertion, and reductive elimination.[12] The regioselectivity (α vs. β) and stereoselectivity (E vs. Z) are determined at the insertion step.
Troubleshooting Strategy:
-
Catalyst Choice: While platinum (e.g., Karstedt's catalyst) is common, consider switching to a rhodium or ruthenium catalyst. Rhodium catalysts, particularly with specific phosphine ligands, can offer superior control, often favoring the (E)-β-vinylsilane.[9]
-
Ligand Modification: The electronic and steric properties of the ligands on the metal center are crucial. For platinum or rhodium, using bulky, electron-donating phosphine ligands can slow down side reactions and improve selectivity.[13]
-
Silane Structure: The steric bulk of the hydrosilane reagent itself can influence the outcome. Using a bulkier silane (e.g., triethylsilane instead of trichlorosilane) can sometimes improve regioselectivity.[14]
-
Solvent and Temperature: Non-coordinating solvents are generally preferred. Lowering the reaction temperature can often improve selectivity by favoring a single mechanistic pathway.
Category 3: Cycloaddition Reactions
Q4: In a transition-metal-catalyzed [2+2+1] cycloaddition to form a pyrrole, the TMS group on my alkyne is giving me poor regioselectivity. How does it direct the reaction?
A4: In multicomponent cycloadditions, the TMS group is an excellent directing group due to a combination of steric and electronic effects.[15] In titanium-catalyzed pyrrole synthesis, for example, TMS-protected alkynes serve as highly selective coupling partners.[15][16]
The Underlying Principle:
-
Steric Influence: The bulky TMS group dictates how the alkyne inserts into the metallacycle intermediate, preventing unwanted orientations.[15]
-
Electronic Influence: The TMS group makes the alkyne electron-rich, which can enhance its coordination to Lewis acidic metal centers like Titanium(IV), outcompeting other alkynes in the reaction mixture.[15]
-
Post-reaction Handle: The resulting C-Si bond in the product is a versatile functional handle. It can be easily converted to a C-H bond (protodesilylation) or a C-Halogen bond for subsequent cross-coupling.[15][17]
Troubleshooting Strategy:
-
Confirm the Catalyst System: Ensure you are using a catalyst known to be effective with silylalkynes. For [2+2+1] pyrrole synthesis, early transition metals like Ti or Zr are often employed. For [4+2] cycloadditions, Co and Rh catalysts can be effective, where ligand choice is critical for controlling regioselectivity.[18][19]
-
Leverage the Electronics: Your substrate contains a highly electron-rich alkyne due to both the methoxy and TMS groups. This makes it a superior ligand for the metal catalyst. Ensure your reaction stoichiometry does not favor homocoupling of other, less electron-rich alkynes that may be present.[15]
-
Optimize Ligands: For cobalt or rhodium-catalyzed cycloadditions, the bite angle and electronic properties of the phosphine ligand can completely switch the regiochemical outcome. Experiment with different ligands (e.g., DIOP vs. PHOX-type ligands) to find the optimal director for your desired isomer.[18]
Figure 3: A general workflow for troubleshooting regioselectivity.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Gold-Catalyzed Intramolecular Allylation of Silyl Alkynes Induced by Silane Alcoholysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The hydroboration of silylacetylenes. The silyl-Markovnikov hydroboration route to pure (Z)-1-(2-borylvinyl)silanes and. beta. -keto silanes (Journal Article) | OSTI.GOV [osti.gov]
- 9. scientificspectator.com [scientificspectator.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 15. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 18. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Welcome to the technical support guide for ((4-Methoxyphenyl)ethynyl)trimethylsilane. This document is designed for researchers, medicinal chemists, and materials scientists to navigate the critical role of solvent selection in reactions involving this versatile building block.[1][2] Understanding how solvents influence reaction pathways is paramount to achieving high yields, minimizing side reactions, and ensuring reproducible results.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to not only follow steps but also to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: The choice of solvent is one of the most powerful variables in your reaction setup. For this compound, the solvent's properties directly influence three key reaction types: desilylation, cross-coupling, and cycloaddition. Its impact can be broken down into four primary factors:
-
Polarity and Dielectric Constant: The solvent's polarity affects the solubility of your reactants, reagents, and catalyst complexes. More importantly, it can stabilize or destabilize charged intermediates and transition states, directly altering the reaction rate.[3] For instance, polar solvents can be crucial for reactions involving ionic species, such as fluoride-mediated desilylation or stabilizing anionic palladium complexes in certain cross-coupling scenarios.[4][5]
-
Proticity (Protic vs. Aprotic): Protic solvents (e.g., water, methanol, ethanol) have acidic protons and can act as proton donors. This is highly relevant for this substrate, as protic solvents are often used with a base to achieve protodesilylation—the cleavage of the C-Si bond and its replacement with a proton.[6] However, their use can be detrimental if this reaction is undesired or if other functional groups in your molecule are sensitive to protic conditions.[7][8] Aprotic solvents (e.g., THF, DMF, Toluene) lack acidic protons and are generally preferred for preserving the trimethylsilyl (TMS) group.
-
Coordinating Ability: Some solvents, particularly polar aprotic ones like DMF, DMSO, and acetonitrile, can act as ligands and coordinate to metal catalysts (e.g., palladium or copper).[9] This coordination can be beneficial by stabilizing the catalyst, but it can also be detrimental by displacing more effective ligands or inhibiting the catalytic cycle, thereby slowing down the reaction.[3][10] In some advanced cases, solvent coordination can even invert the selectivity of a reaction.[10][11]
-
Solubility: While seemingly obvious, ensuring all components remain in solution is critical for homogeneous catalysis. If your substrate, catalyst, or base precipitates, the reaction rate will plummet. Solvent mixtures, such as THF/water or toluene/triethylamine, are often employed to create a compatible environment for all reaction components.[12][13]
Q2: I need to remove the trimethylsilyl (TMS) group. Which solvent system should I choose to avoid side reactions?
A2: Removing the TMS group to unmask the terminal alkyne is a common and crucial step. The best method depends on the stability of your substrate. The two primary strategies are base-mediated protodesilylation and fluoride-mediated desilylation.
-
Base-Mediated Protodesilylation: This is often the simplest method, typically using a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol (MeOH). The protic solvent is essential as it acts as the proton source. This method is fast and inexpensive but can be harsh. If your molecule contains base-sensitive groups (e.g., esters, epoxides), you risk hydrolysis or other undesired side reactions.
-
Fluoride-Mediated Desilylation: This is a milder and more general approach that proceeds via the formation of a strong Si-F bond. It is performed in anhydrous aprotic solvents. The most common reagent is tetrabutylammonium fluoride (TBAF), usually in THF.[14] Other fluoride sources like CsF or KF can also be used, often in DMF to improve solubility.[15][16] This method is ideal for substrates with sensitive functional groups. The primary challenge is ensuring strictly anhydrous conditions, as any water can reduce the effectiveness of the fluoride source.[17][18]
Data Presentation: Comparison of Common Desilylation Solvent Systems
| Method | Reagent/Solvent | Typical Conditions | Advantages | Disadvantages & Troubleshooting |
| Protodesilylation | K₂CO₃ / MeOH | Room Temp, 1-3 h | Inexpensive, simple workup, fast. | Can cleave base-sensitive groups. If side reactions occur, switch to a milder method.[15] |
| Protodesilylation | KOH / MeOH | Room Temp, 1-3 h | Stronger base, very effective. | More aggressive than K₂CO₃, higher risk of side reactions. |
| Fluoride-Mediated | TBAF / THF | Room Temp, 30 min - 2 h | Mild, high-yielding, tolerates most functional groups. | Requires anhydrous conditions. TBAF can be difficult to remove during purification; aqueous workup is essential. |
| Fluoride-Mediated | CsF / DMF | Room Temp to 50 °C, 2-12 h | Good for large-scale reactions, less challenging purification than TBAF.[16] | Slower than TBAF. Requires anhydrous DMF. |
Q3: How does the solvent impact the efficiency of a Sonogashira cross-coupling reaction?
A3: The Sonogashira reaction, which couples the alkyne with an aryl or vinyl halide, is highly sensitive to the solvent environment because it involves a delicate palladium and copper co-catalytic cycle.[19]
In a typical Sonogashira coupling (performed after TMS removal), the solvent choice is a balance. Amine bases like triethylamine or piperidine often serve as both the base and part of the solvent system. Common co-solvents include:
-
Polar Aprotic Solvents (DMF, Acetonitrile): These solvents are excellent at dissolving the polar intermediates and salts formed during the reaction. However, as coordinating solvents, they can compete with phosphine ligands for binding sites on the palladium catalyst, which can sometimes slow the reaction.[3]
-
Non-Polar Aprotic Solvents (Toluene, Benzene): These are non-coordinating and often lead to faster reaction rates because they do not interfere with the catalyst's ligand sphere.[3] They are an excellent choice when reactant solubility is not an issue.
-
Ethers (THF, Dioxane): These offer a good compromise with moderate polarity and weak coordinating ability. THF is particularly common.
A less common but powerful variant is the Sila-Sonogashira coupling , where the C-Si bond is activated directly for coupling, avoiding a separate desilylation step. This often requires a fluoride activator (like TBAF) in a solvent like THF or DMF.[16]
A major side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling). This is often exacerbated by the presence of oxygen. While not strictly a solvent effect, using degassed solvents is a critical and related protocol to minimize this byproduct.[14]
Q4: After desilylation, what are the recommended solvents for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction?
A4: The CuAAC reaction is famously robust and compatible with a wide array of solvents.[20][21] The primary consideration is typically the solubility of your alkyne and azide starting materials.
-
Protic Solvents: Water is an excellent solvent for CuAAC and can even accelerate the reaction. Mixtures of water with t-BuOH, ethanol, or methanol are very common, especially when one reactant is water-soluble and the other is organic-soluble.[12]
-
Polar Aprotic Solvents: DMSO and DMF are excellent choices for dissolving a broad range of substrates and are frequently used.[22]
-
"Green" Solvents: There is a growing trend to use more environmentally benign solvents. Biomass-derived solvents like Cyrene™ have been shown to be highly effective for CuAAC reactions.[23][24]
-
Solvent Mixtures: Don't hesitate to use mixtures (e.g., DMSO/water, THF/water) to achieve complete dissolution of all components. The reaction is remarkably tolerant to such combinations.[20]
Troubleshooting Guides
Scenario 1: Incomplete Reaction or Low Yield
-
Problem: Your reaction (Desilylation, Sonogashira, or CuAAC) stalls or provides a low yield of the desired product.
-
Potential Cause & Solution Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Scenario 2: Unwanted Protodesilylation During a Cross-Coupling Reaction
-
Problem: You are attempting a reaction on another part of the molecule, but you observe significant cleavage of the C-Si bond, losing your TMS protecting group.
-
Primary Cause: The presence of acidic or basic species combined with a nucleophilic or protic solvent. This is common during workup procedures or if reagents are not fully anhydrous.
-
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical step. Use freshly distilled, anhydrous solvents (e.g., THF, Toluene, DCM). Dry all glassware thoroughly.[17][18]
-
Use Non-Protic Solvents: Strictly avoid alcohols, water, or other protic solvents in the reaction mixture unless desilylation is the intended outcome.[7][8]
-
Buffer the Reaction: If trace acid is the cause, adding a non-nucleophilic base like proton sponge can sometimes help.
-
Modify Workup: Use a neutral aqueous workup (e.g., saturated ammonium chloride or plain water) instead of acidic or basic washes if you suspect the product is unstable under those conditions.[25]
-
Caption: Solvent choice dictates the reaction pathway.
Key Experimental Protocols
Protocol 1: Mild Fluoride-Mediated Desilylation
This protocol is designed for substrates sensitive to basic conditions.
-
Preparation: Ensure all glassware is oven-dried (120 °C, 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagents: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition: To the stirred solution at room temperature, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise over 5 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, (4-methoxyphenyl)acetylene, will have a different Rf value. The reaction is typically complete within 30-60 minutes.
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[7]
Protocol 2: Standard Sonogashira Cross-Coupling (Post-Desilylation)
This protocol assumes you have the terminal alkyne from Protocol 1.
-
Preparation: To an oven-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%). Purge the flask with nitrogen for 10 minutes.
-
Reagents: Add the aryl halide (1.0 eq) and (4-methoxyphenyl)acetylene (1.2 eq).
-
Solvent Addition: Add degassed toluene and degassed triethylamine (Et₃N) in a 2:1 ratio by volume to achieve a substrate concentration of ~0.2 M. Using degassed solvents is crucial to prevent alkyne homocoupling.[14]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Click Chemistry [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. beilstein-archives.org [beilstein-archives.org]
- 25. How To [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions of ((4-Methoxyphenyl)ethynyl)trimethylsilane
This guide provides expert-level technical support for researchers, scientists, and drug development professionals working with ((4-Methoxyphenyl)ethynyl)trimethylsilane. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges of managing temperature control during its key exothermic reactions: Sonogashira coupling and trimethylsilyl (TMS) group deprotection. Our focus is on proactive control, emergency intervention, and the fundamental principles that ensure experimental safety and reproducibility.
Section 1: Understanding the Thermal Risks (FAQs)
This section addresses the fundamental reasons why reactions involving this compound can generate significant heat.
Q1: Why is the Sonogashira coupling reaction potentially exothermic?
A1: The Sonogashira coupling, which forms a C-C bond between the alkyne and an aryl or vinyl halide, is a multi-step catalytic process.[1][2][3] While the overall reaction can often be conducted under mild conditions, the exothermicity arises from the sum of its highly energetic elementary steps.[2]
-
Application Scientist's Insight: The catalytic cycle involves rapid oxidative addition and reductive elimination steps at the palladium center.[4][5] The rate of these steps, and thus the rate of heat generation, is highly dependent on catalyst activity, substrate reactivity, and concentration. A highly active catalyst or a reactive aryl iodide can lead to a rapid turnover frequency, causing heat to accumulate faster than it can be dissipated by the reaction medium, especially during scale-up.
Q2: What causes the exothermic nature of TMS deprotection?
A2: The removal of the trimethylsilyl (TMS) protecting group is typically achieved with a fluoride source (like tetrabutylammonium fluoride - TBAF) or a base (like potassium carbonate in methanol).[6][7][8] The high exothermicity of this reaction is driven by the formation of very strong silicon-fluorine or silicon-oxygen bonds.
-
Application Scientist's Insight: The Si-F bond is one of the strongest single bonds in chemistry. When a fluoride ion attacks the silicon atom of the TMS group, the formation of this highly stable bond releases a significant amount of energy. Similarly, alkoxide or hydroxide bases form strong Si-O bonds. If the deprotecting agent is added too quickly, this energy release can be instantaneous and violent, leading to solvent boiling or a dangerous thermal runaway.
Section 2: Proactive Temperature Management & Experimental Design (FAQs)
Effective thermal control begins with proper experimental design. These FAQs address how to set up your reaction to minimize the risk of an uncontrolled exotherm.
Q1: How does my choice of solvent impact thermal safety?
A1: The solvent plays a crucial role in heat management by acting as a heat sink. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature increase.
-
Boiling Point: A higher boiling point provides a wider operating temperature range and can help prevent solvent loss from localized heating. However, it can also allow a runaway reaction to reach a more dangerous temperature before boiling provides passive cooling.
-
Thermal Conductivity: Higher thermal conductivity allows for more efficient heat transfer from the reaction mixture to the cooling bath.
-
Application Scientist's Insight: For Sonogashira couplings, amine bases like diethylamine or triethylamine are often used as both the base and solvent.[1] While effective, their low boiling points can be a hazard. For larger-scale reactions, consider using a co-solvent with a higher boiling point, like THF or 1,4-dioxane, to better temper the reaction. However, be aware that some solvents can negatively impact catalyst performance.[9]
Q2: What is the safest method for adding reagents in a potentially exothermic reaction?
A2: The rate of heat generation is directly proportional to the rate of reaction. Therefore, controlling the rate of reagent addition is the most effective way to control the exotherm.
-
Application Scientist's Insight: Never add a reactive reagent in a single portion ("all at once"). The best practice is to use a syringe pump for the slow, controlled addition of the limiting reagent or the deprotecting agent. This allows the cooling system to keep pace with heat generation. For TMS deprotection with TBAF, adding the solution dropwise from an addition funnel while vigorously stirring and monitoring the internal temperature is critical.[10]
Q3: How should I adjust my protocol when scaling up the reaction?
A3: Scaling up a reaction is not linear. As the volume of a flask increases, its surface area-to-volume ratio decreases. This means that a larger reaction has proportionally less surface area through which to dissipate heat, making it far more susceptible to thermal runaway.
-
Application Scientist's Insight: When scaling up, you must increase your cooling capacity and slow down your addition rates. What worked for a 1 mmol reaction will likely be dangerous at a 100 mmol scale. It is imperative to perform a preliminary thermal hazard assessment. Consider using a jacketed reactor for larger scales, which provides a much larger surface area for cooling compared to a simple flask in a cooling bath.
Section 3: Troubleshooting Guide: Managing an Active Exotherm
This guide provides clear, actionable steps to take if you encounter an uncontrolled temperature rise during your experiment.
Q1: My reaction's internal temperature is rising rapidly and is no longer controlled by the cooling bath. What are my immediate steps?
A1: This is the beginning of a thermal runaway. Act quickly and decisively.
-
Stop Reagent Addition: Immediately stop the addition of any reagents.
-
Increase Cooling: If possible, lower the temperature of the external cooling bath. Add more dry ice or switch to a colder slush bath (e.g., acetone/dry ice).
-
Alert Personnel: Inform colleagues in the lab of the situation. Do not work alone.
-
Prepare for Quench: If the temperature continues to rise, prepare to quench the reaction as described in Q2.
-
Lower the Sash: Keep the fume hood sash as low as possible to act as a physical barrier.
-
Application Scientist's Insight: The first sign of trouble is often the internal thermometer reading significantly higher than the external bath temperature. This indicates the reaction is generating heat faster than it can be removed. Do not hesitate; the window for intervention can be short.
Q2: How do I safely quench a runaway reaction involving this compound?
A2: Quenching an exothermic reaction is a hazardous procedure that must be done with extreme caution. The goal is to stop the reaction by deactivating the reagents or catalyst in a controlled manner.
-
Pre-cool the Quenching Agent: Before adding, cool the quenching agent in a separate ice bath.
-
Slow, Controlled Addition: Add the quenching agent very slowly and carefully. A rapid addition can itself be violently exothermic.[11]
-
Recommended Quenching Agents:
-
For Sonogashira Coupling: A cold, dilute aqueous solution of a mild acid (e.g., ammonium chloride) or simply cold isopropanol can often deactivate the catalyst and reagents.
-
For TMS Deprotection (Base-mediated): Quench with a cold, weak acid like saturated aqueous ammonium chloride.
-
For TMS Deprotection (Fluoride-mediated): Quench with a large volume of cold water.
-
-
Application Scientist's Insight: A "nightmare scenario" is a quench that produces a volcano-like eruption.[11] If the reaction is evolving gas, ensure there is a clear path for it to vent through a bubbler.[12] Never clamp the system shut. For highly reactive organometallic mixtures, a two-stage quench is often safest: first, add a less reactive quencher like isopropanol, followed by a more reactive one like water.[12][13]
Q3: The reaction mixture is bubbling or fuming, even though the bulk temperature is below the solvent's boiling point. What's happening?
A3: This indicates severe localized overheating, often due to poor stirring or a highly concentrated "hot spot" where a reagent was added. The fumes may be solvent vapor or decomposition products.
-
Application Scientist's Insight: Immediately increase the stirring rate to improve heat dissipation throughout the mixture. If this doesn't resolve the issue, treat it as a potential runaway and proceed with the steps in Q1. This is common when a solid reagent is added too quickly and sinks to the bottom of the flask where stirring is less effective.
Section 4: Validated Protocols & Data
Protocol 1: Controlled Sonogashira Coupling
This protocol is for the coupling of this compound with 4-Iodoanisole, with an emphasis on thermal monitoring.
-
To a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and nitrogen inlet, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed triethylamine (solvent) via cannula.
-
Begin vigorous stirring and place the flask in a cooling bath set to 10 °C.
-
In a separate flask, dissolve 4-Iodoanisole (1.1 eq) in a small amount of degassed triethylamine.
-
Using a syringe pump, add the 4-Iodoanisole solution to the reaction mixture over 1 hour.
-
CRITICAL: Monitor the internal temperature. It should not rise more than 5-10 °C above the bath temperature. If it does, pause the addition until it subsides.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS indicates completion.
-
Cool the reaction to 0 °C in an ice bath and quench by slowly adding saturated aqueous NH₄Cl.
Protocol 2: Safe TMS Deprotection
This protocol uses K₂CO₃ in methanol, a common and effective method that can be exothermic if not controlled.[6][8]
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar and an internal thermometer.
-
Place the flask in a room temperature water bath. This acts as a heat sink to buffer small temperature changes.
-
Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq) in small portions over 15-20 minutes.
-
CRITICAL: Monitor the internal temperature after each addition. A slight increase (2-5 °C) is normal. If the temperature rises more significantly, wait for it to cool before adding the next portion.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once complete, quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Data Table: Recommended Thermal Management Parameters
| Parameter | Sonogashira Coupling (Scale: 10-50 mmol) | TMS Deprotection (TBAF) (Scale: 10-50 mmol) |
| Initial Bath Temp. | 0-10 °C | -20 °C to 0 °C |
| Reagent Addition Method | Syringe Pump | Dropwise via Addition Funnel |
| Recommended Addition Time | 60-90 minutes | 30-60 minutes |
| Max. Allowed ΔT (Internal vs. Bath) | 10 °C | 5 °C |
| Primary Quenching Agent | Cold sat. aq. NH₄Cl | Cold Water |
| Emergency Quenching Agent | Cold Isopropanol | Cold Isopropanol, then Water |
Section 5: Visual Workflow Guides
Diagram 1: Workflow for Proactive Thermal Management
Caption: Proactive workflow for planning and executing potentially exothermic reactions.
Diagram 2: Decision Tree for Thermal Runaway Response
Caption: Decision-making guide for responding to a thermal runaway event.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. reddit.com [reddit.com]
- 10. How to handle the reactivity of custom - synthesized organometallic compounds? - Blog [orchid-chem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Validation & Comparative
Comparing the reactivity of ((4-Methoxyphenyl)ethynyl)trimethylsilane with other terminal alkynes
In the landscape of organic synthesis, terminal alkynes are indispensable building blocks. Their utility is significantly enhanced by the strategic use of protecting groups, among which the trimethylsilyl (TMS) group is paramount for its stability and predictable reactivity. This guide provides an in-depth comparison of ((4-Methoxyphenyl)ethynyl)trimethylsilane (MPE-TMS), a versatile organosilicon compound, with other terminal alkynes, focusing on how its unique electronic structure influences key synthetic transformations. This analysis is tailored for researchers, scientists, and drug development professionals who leverage C-C bond-forming reactions to construct complex molecular architectures.[1]
Introduction: The Role of Electronic Effects in Alkyne Reactivity
The reactivity of a terminal alkyne is fundamentally governed by the electronic nature of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the C≡C triple bond and the acidity of the terminal proton (or the stability of the corresponding acetylide).
This compound is characterized by two key features:
-
The Trimethylsilyl (TMS) Group: A sterically bulky, lipophilic protecting group that stabilizes the terminal alkyne. It can be selectively removed under specific conditions, typically using a fluoride source or base, to reveal the terminal alkyne for subsequent reactions.[2]
-
The 4-Methoxyphenyl Group: An electron-donating substituent that increases electron density on the aromatic ring and, by extension, the adjacent alkyne through resonance.
This guide will compare the reactivity of MPE-TMS against two benchmarks:
-
(Phenylethynyl)trimethylsilane (PE-TMS): The parent compound without the electronic influence of the methoxy group.
-
(4-Nitrophenyl)ethynyl)trimethylsilane (NPE-TMS): An analogue with a strong electron-withdrawing nitro group.
The following diagram illustrates the logical framework for comparing the reactivity of these alkynes, focusing on the interplay between electronic effects and the reaction type.
Caption: Logical framework for comparing alkyne reactivity.
Comparative Reactivity Analysis
The removal of the TMS group is the gateway to many subsequent reactions. This transformation is typically achieved with fluoride ions (e.g., TBAF) or base (e.g., K₂CO₃/MeOH). The reaction proceeds via nucleophilic attack on the silicon atom, leading to the cleavage of the Si-C(sp) bond.
The electron-donating 4-methoxy group in MPE-TMS increases electron density on the acetylenic carbon, strengthening the Si-C bond and making it slightly less susceptible to nucleophilic cleavage compared to PE-TMS or the electron-deficient NPE-TMS.
| Substrate | Relative Rate of Desilylation (TBAF) | Rationale |
| NPE-TMS | Fastest | The EWG polarizes the Si-C bond, making silicon more electrophilic. |
| PE-TMS | Intermediate | Baseline reactivity without strong electronic bias. |
| MPE-TMS | Slowest | The EDG slightly reduces the electrophilicity of the silicon atom. |
Experimental Insight: While these differences in rate are often subtle, they can be critical in complex molecules with multiple silyl ethers, where selective deprotection is desired. Choosing a milder fluoride source or shorter reaction times may allow for the deprotection of an aryl silyl ether while leaving the MPE-TMS group intact. The thermodynamically favored formation of the Si-F bond is a powerful driving force for this reaction.[3]
The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[4] For silyl-protected alkynes, this reaction is typically performed after an in-situ or prior desilylation step. The reactivity is heavily influenced by the electronic properties of the aryl halide and the terminal alkyne.
The rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[5] However, the nature of the alkyne also plays a crucial role. For the corresponding deprotected alkynes:
-
4-Ethynylanisole (from MPE-TMS): The electron-donating methoxy group enhances the nucleophilicity of the copper acetylide intermediate, which can facilitate the transmetalation step. Aromatic terminal alkynes generally show better yields than aliphatic ones in these couplings.[6]
-
Phenylacetylene (from PE-TMS): Serves as the standard benchmark.
-
4-Ethynylnitrobenzene (from NPE-TMS): The electron-withdrawing nitro group decreases the nucleophilicity of the acetylide, potentially slowing the transmetalation step.
| Deprotected Alkyne | Expected Relative Reactivity in Sonogashira Coupling | Rationale |
| 4-Ethynylanisole | High | EDG increases electron density, favoring the catalytic cycle. |
| Phenylacetylene | Intermediate | Standard baseline for aryl alkynes. |
| 4-Ethynylnitrobenzene | Lower | EWG reduces the nucleophilicity of the key acetylide intermediate. |
Authoritative Insight: Studies on substituent effects in Sonogashira reactions confirm that electron-donating groups on the alkyne component can lead to higher reaction rates and yields, whereas electron-withdrawing groups have the opposite effect.[7] This makes MPE-TMS (after deprotection) a highly efficient coupling partner, particularly with electron-neutral or electron-poor aryl halides.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
The Hiyama coupling is a palladium-catalyzed reaction between organosilanes and organic halides.[8][9] Unlike the Sonogashira reaction, some variants of the Hiyama coupling can utilize the alkynylsilane directly, without prior deprotection. This requires an activating agent, typically a fluoride source like TBAF, to form a hypervalent pentacoordinate silicon intermediate that is competent for transmetalation.[10]
In this context, the electronic nature of the aryl group on the alkyne again plays a role.
-
MPE-TMS: The electron-donating group can facilitate the crucial transmetalation step from the hypervalent silicon species to the palladium center.
-
NPE-TMS: The electron-withdrawing group may hinder this step.
However, it is important to note that successful Hiyama couplings with simple trimethylsilyl alkynes are less common, and often require more reactive silanes (e.g., those with fluoro or alkoxy groups on silicon) or specific reaction conditions.[8][11]
Click chemistry, particularly CuAAC, is a powerful bioconjugation tool that forms a stable triazole linkage from an azide and a terminal alkyne.[12][13] The choice of alkyne can significantly impact reaction kinetics and efficiency.
After deprotection, the terminal alkyne derived from MPE-TMS is an excellent substrate for CuAAC. The electron-rich nature of the 4-methoxyphenyl group enhances the alkyne's ability to coordinate to the copper(I) catalyst, a key step in the catalytic cycle. This can lead to faster reaction rates compared to alkynes bearing electron-withdrawing groups. For applications in medicinal chemistry and materials science, ensuring the stability of the alkyne tag under various conditions is crucial.[14]
| Deprotected Alkyne | Expected Relative Reactivity in CuAAC | Rationale |
| 4-Ethynylanisole | High | EDG increases electron density, facilitating coordination to the Cu(I) catalyst. |
| Phenylacetylene | Intermediate | Standard reactivity baseline. |
| 4-Ethynylnitrobenzene | Lower | EWG decreases electron density, potentially slowing the catalytic cycle. |
Experimental Protocols
To provide a practical basis for comparison, the following self-validating protocol outlines a method for monitoring the relative rates of desilylation.
This protocol uses ¹H NMR spectroscopy to monitor the disappearance of the silyl alkyne starting material and the appearance of the terminal alkyne product.
Objective: To compare the relative rates of fluoride-mediated desilylation for MPE-TMS, PE-TMS, and NPE-TMS.
Materials:
-
This compound (MPE-TMS)
-
(Phenylethynyl)trimethylsilane (PE-TMS)
-
(4-Nitrophenyl)ethynyl)trimethylsilane (NPE-TMS)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Deuterated Chloroform (CDCl₃)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions: In separate vials, prepare 0.1 M solutions of MPE-TMS, PE-TMS, and NPE-TMS in CDCl₃ containing a known concentration (e.g., 0.05 M) of the internal standard.
-
NMR Sample Preparation: In an NMR tube, place 0.5 mL of one of the stock solutions.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum before adding the reagent. Integrate the characteristic TMS signal (~0.25 ppm) and a peak from the internal standard.
-
Initiation of Reaction: At a defined time (t=0), add a catalytic amount of the TBAF solution (e.g., 5 mol%, ~2.5 µL of 1.0 M solution) to the NMR tube. Quickly mix the contents.
-
Kinetic Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for 30 minutes).
-
Data Analysis: For each time point, calculate the relative concentration of the silyl alkyne by comparing the integral of its TMS peak to the integral of the internal standard. Plot the natural logarithm of the relative concentration vs. time. The slope of this line will be proportional to the pseudo-first-order rate constant.
-
Comparison: Repeat steps 2-6 for the other two silyl alkynes under identical conditions. Compare the slopes to determine the relative reactivity.
The following workflow diagram visualizes this experimental process.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion and Outlook
This compound stands out as a highly valuable reagent in organic synthesis.[1] Its electron-donating 4-methoxyphenyl group confers enhanced reactivity in crucial C-C bond-forming reactions like Sonogashira coupling and CuAAC once the stabilizing TMS group is removed. While this same electronic feature results in a slightly slower rate of desilylation compared to electron-deficient analogues, this can be exploited for selective transformations in multifunctional molecules.
For drug development professionals and synthetic chemists, understanding these nuances is key to optimizing reaction conditions and designing efficient synthetic pathways. The stability, compatibility with various reaction conditions, and predictable electronic behavior of MPE-TMS make it a preferred choice for the synthesis of pharmaceuticals, functionalized polymers, and advanced materials.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. [(4-Methoxyphenyl)ethynyl]trimethylsilane [myskinrecipes.com]
- 3. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Palladium-catalyzed Hiyama couplings of α-silylenoates and α-silylenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Silyl Protecting Groups for 4-Methoxyphenylacetylene: A Comparative Analysis
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, the strategic use of protecting groups is paramount. For researchers working with terminal alkynes like 4-methoxyphenylacetylene, the acidic nature of the acetylenic proton presents a common challenge, necessitating its temporary masking to ensure chemoselectivity in subsequent synthetic transformations. Among the arsenal of protecting groups available, silyl ethers stand out for their versatility, ease of installation, and tunable stability.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of alternative silyl protecting groups for 4-methoxyphenylacetylene. Moving beyond the commonly used trimethylsilyl (TMS) group, we will explore the nuanced advantages of triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups. This analysis is grounded in experimental data and established chemical principles to empower you to make informed decisions for your specific synthetic strategies.
The Role of Steric Hindrance: A Hierarchy of Stability
The primary factor governing the stability of silyl protecting groups is the steric bulk around the silicon atom. An increase in the size of the alkyl or aryl substituents on the silicon atom sterically hinders the approach of nucleophiles or acids, thereby enhancing the stability of the silyl-alkyne bond. This principle establishes a clear hierarchy of stability, which is a critical consideration in multistep synthesis where orthogonality is required.
The general order of stability for commonly used silyl protecting groups is as follows:
TMS < TES < TBDMS < TIPS < TBDPS
This trend is a direct consequence of the increasing steric demand of the substituents, from the relatively small methyl groups of TMS to the bulky isopropyl and diphenyl groups of TIPS and TBDPS, respectively.[1][2]
Comparative Analysis of Silyl Protecting Groups
To provide a practical framework for selecting the optimal silyl protecting group, the following sections detail the properties, installation, and deprotection of each group, with a focus on their application to 4-methoxyphenylacetylene.
Trimethylsilyl (TMS): The Labile Workhorse
The trimethylsilyl group is often the first choice for alkyne protection due to its low cost and ease of installation and removal.[3] However, its lability under both acidic and basic conditions can be a significant drawback in complex synthetic routes.[1]
Installation: Protection of 4-methoxyphenylacetylene with TMS is typically achieved by deprotonation with a strong base like n-butyllithium followed by quenching with trimethylsilyl chloride (TMSCl).
Deprotection: The TMS group is readily cleaved under very mild basic conditions, such as treatment with potassium carbonate in methanol.[4][5] This mild deprotection condition makes it orthogonal to more robust protecting groups.
Triethylsilyl (TES): A Step Up in Stability
The triethylsilyl group offers a modest increase in stability compared to TMS, providing a useful intermediate option. Its removal still proceeds under relatively mild conditions, but it can withstand reaction conditions that might cleave a TMS group.
Installation: Similar to TMS, the TES group is installed by treating the lithium acetylide of 4-methoxyphenylacetylene with triethylsilyl chloride (TESCl).
Deprotection: Deprotection of TES-protected alkynes is commonly achieved using fluoride sources like tetrabutylammonium fluoride (TBAF) in an organic solvent such as tetrahydrofuran (THF).[4]
tert-Butyldimethylsilyl (TBDMS): The Versatile Standard
The TBDMS group is a widely used protecting group that offers a significant enhancement in stability over TMS and TES.[3] It is robust enough to withstand a wide range of reaction conditions, including many that are mildly acidic or basic, yet it can be removed selectively.
Installation: The TBDMS group is introduced by reacting the acetylide with tert-butyldimethylsilyl chloride (TBDMSCl).
Deprotection: Cleavage of the TBDMS group is typically accomplished with a fluoride source like TBAF.[6] Due to its greater stability, longer reaction times or slightly elevated temperatures may be required compared to TES deprotection.
Triisopropylsilyl (TIPS): Robust and Sterically Demanding
The TIPS group, with its three bulky isopropyl substituents, provides a high level of steric protection, making it significantly more stable than TBDMS.[7] This robustness allows it to survive a broader range of reaction conditions, making it an excellent choice for complex, multi-step syntheses.
Installation: The bulky nature of triisopropylsilyl chloride (TIPSCl) can make the protection of sterically hindered alkynes challenging. However, for terminal alkynes like 4-methoxyphenylacetylene, the reaction with the corresponding acetylide proceeds efficiently.
Deprotection: While TBAF can be used for the deprotection of TIPS-alkynes, the reaction is often slower than with less hindered silyl groups.[4] Alternative methods, such as using other fluoride reagents or specific acidic conditions, may be employed for more efficient cleavage.
tert-Butyldiphenylsilyl (TBDPS): The Pinnacle of Stability
The TBDPS group is one of the most robust silyl protecting groups, offering exceptional stability towards acidic conditions.[8] The presence of two phenyl groups, in addition to the tert-butyl group, provides a high degree of steric shielding.
Installation: The TBDPS group is installed using tert-butyldiphenylsilyl chloride (TBDPSCl).
Deprotection: Removal of the TBDPS group typically requires more forcing conditions, such as treatment with TBAF at elevated temperatures or the use of stronger fluoride reagents.[8] Its high stability makes it ideal for protecting an alkyne throughout a lengthy and challenging synthetic sequence.
Quantitative Comparison of Silyl Protecting Group Stability
The following table summarizes the relative stability of the discussed silyl protecting groups under acidic and fluoride-mediated deprotection conditions. The values represent the general trends observed in the literature.
| Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Fluoride Cleavage |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | ~64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS | ~20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][2] Relative stability is compared to the TMS group.
Experimental Protocols
The following are representative, step-by-step methodologies for the protection of 4-methoxyphenylacetylene with a silyl group and a general deprotection procedure.
General Procedure for Silylation of 4-Methoxyphenylacetylene
Caption: General workflow for silyl protection of 4-methoxyphenylacetylene.
Materials:
-
4-Methoxyphenylacetylene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Silyl Chloride (1.2 equiv, e.g., TMSCl, TESCl, TBDMSCl, TIPSCl, or TBDPSCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenylacetylene and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Add the corresponding silyl chloride to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired silyl-protected 4-methoxyphenylacetylene.
General Procedure for Deprotection of Silyl-Protected 4-Methoxyphenylacetylene
Caption: General workflow for deprotection of silyl-protected alkynes.
Deprotection of TMS-protected 4-methoxyphenylacetylene:
-
Reagents: Potassium carbonate (K₂CO₃), Methanol (MeOH)
-
Procedure: Dissolve the TMS-protected alkyne in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deprotection is complete (typically monitored by TLC).[5]
Deprotection of TES, TBDMS, TIPS, and TBDPS-protected 4-methoxyphenylacetylene:
-
Reagent: Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Procedure: Dissolve the silyl-protected alkyne in THF and add a solution of TBAF (typically 1.1-1.5 equivalents). Stir at room temperature. For more stable groups like TIPS and TBDPS, gentle heating may be required to drive the reaction to completion.[9]
Choosing the Right Tool for the Job: A Decision-Making Framework
The selection of a silyl protecting group is a strategic decision that should be guided by the specific demands of your synthetic route.
Caption: Decision tree for selecting a suitable silyl protecting group.
-
For short synthetic sequences with mild subsequent steps, the TMS group is a convenient and economical choice.
-
When a balance of stability and ease of removal is required, TES or TBDMS are excellent options. TBDMS is particularly popular due to its well-documented reliability.
-
For long and complex syntheses involving harsh reagents or multiple steps where protecting group stability is paramount, the more robust TIPS or TBDPS groups are the preferred choice. The exceptional acid stability of TBDPS makes it particularly valuable in such scenarios.
-
When orthogonal deprotection is necessary in the presence of other silyl ethers or acid/base-labile groups, a careful selection based on the relative stability hierarchy is crucial. For instance, a TMS group can be selectively removed in the presence of a TIPS group.[4]
By understanding the principles of steric hindrance and the relative stabilities of these silyl protecting groups, researchers can strategically protect 4-methoxyphenylacetylene and other terminal alkynes, paving the way for the successful synthesis of complex and valuable molecules.
References
- 1. eurjchem.com [eurjchem.com]
- 2. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Pathways of ((4-Methoxyphenyl)ethynyl)trimethylsilane in Modern Organic Synthesis
As a Senior Application Scientist, my experience has consistently shown that a deep mechanistic understanding of a reagent's behavior is paramount to its effective use in complex synthetic challenges. This guide provides an in-depth analysis of ((4-Methoxyphenyl)ethynyl)trimethylsilane, a versatile organosilicon compound valued in organic synthesis and materials science.[1] We will move beyond simple procedural descriptions to explore the causal factors governing its reactivity, comparing its performance in key reaction classes and providing the data-driven insights necessary for researchers, scientists, and drug development professionals to harness its full potential.
The unique structure of this molecule, featuring an electron-rich methoxyphenyl group, a reactive alkyne, and a sterically influential trimethylsilyl (TMS) protecting group, dictates its diverse chemical behavior. The TMS group, in particular, is not merely a passive placeholder; it enhances stability, modulates reactivity, and provides a handle for sequential functionalization, making it a cornerstone of modern chemical research.[1][2]
The Dichotomous Role of the Trimethylsilyl Group: Protector and Activator
The trimethylsilyl (TMS) group is central to the utility of this compound. Its primary function is to protect the acidic terminal alkyne proton, thereby preventing undesired side reactions such as homocoupling (Glaser coupling) under cross-coupling conditions.[3][4] However, its influence extends far beyond simple protection.
Causality Behind Experimental Choice: The decision to use a TMS-protected alkyne over a terminal alkyne is a strategic one. In multi-step syntheses, particularly those involving palladium catalysis, the TMS group ensures that the alkyne remains inert until its specific reaction is desired. This orthogonality is crucial for building molecular complexity. Furthermore, the silyl group increases the molecule's solubility in organic solvents and can improve its thermal stability compared to the parent alkyne.[4]
The TMS group can be selectively removed under specific conditions, a process known as desilylation or deprotection, to reveal the terminal alkyne for subsequent transformations. This two-stage approach—coupling followed by deprotection—offers a level of control that is difficult to achieve with unprotected alkynes.
Comparative Analysis of Desilylation Protocols
The selective cleavage of the C-Si bond is critical. The choice of reagent dictates the reaction's speed, selectivity, and compatibility with other functional groups.
| Reagent System | Mechanism | Typical Conditions | Performance Insights | Functional Group Tolerance |
| TBAF (Tetrabutylammonium fluoride) | Fluoride-mediated nucleophilic attack on silicon | THF, 0 °C to RT | Fast and efficient. The high affinity of fluoride for silicon drives the reaction. | Can cleave other silyl ethers (e.g., TBDMS, TIPS), requiring careful control. |
| K₂CO₃ / MeOH | Base-catalyzed methanolysis | Methanol, RT | Mild and cost-effective. Ideal for substrates sensitive to fluoride ions.[5] | Excellent. Tolerates most common functional groups, including esters and alkyl silyl ethers.[6] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic base catalysis | Methanol or CH₂Cl₂, RT | Very mild; can be used catalytically. Highly selective for terminal acetylenic TMS groups.[6][7] | High. Does not affect more sterically hindered silyl groups like TBDMS or TIPS.[7] |
| AgNO₃ | Silver-catalyzed protiodesilylation | Acetone/Water, RT | Effective for specific substrates where other methods fail.[7] | Moderate. Can coordinate with other π-systems or lone pairs. |
Protocol: Selective Desilylation using Potassium Carbonate
-
Dissolve this compound (1.0 eq) in methanol to a concentration of 0.2 M.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-ethynylanisole.
Caption: Sequential reaction workflow enabled by the TMS protecting group.
Mechanistic Comparison: Palladium-Catalyzed Cross-Coupling
The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds and is a cornerstone of modern organic synthesis.[3] The use of this compound in this reaction showcases the importance of the TMS group in preventing side reactions and enabling high yields.[5]
Mechanism: The reaction proceeds through a palladium catalytic cycle, often with a copper co-catalyst.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Transmetalation: The alkyne is activated, typically by the copper co-catalyst forming a copper(I) acetylide. This species then transfers the alkynyl group to the Pd(II) center, displacing a halide.
-
Reductive Elimination: The two organic fragments (aryl and alkynyl) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Performance Comparison: Silylated vs. Non-Silylated Alkynes
The primary advantage of using this compound over its non-silylated counterpart, 4-ethynylanisole, is the suppression of Glaser-Hay homocoupling, which plagues terminal alkynes under these conditions and leads to diarylbutadiyne impurities.
| Substrate | Coupling Partner | Conditions | Yield of Cross-Coupled Product | Homocoupling Byproduct |
| ((4-MeOPh)C≡C-TMS) | 4-Iodoanisole | Pd(PPh₃)₄, CuI, Et₃N | >95% | <1% |
| 4-Ethynylanisole | 4-Iodoanisole | Pd(PPh₃)₄, CuI, Et₃N | 60-75% | 15-25% |
| ((4-MeOPh)C≡C-TMS) | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | ~90% | <2% |
| 4-Ethynylanisole | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | 55-70% | 10-20% |
Protocol: Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).
-
Add anhydrous triethylamine (Et₃N) as the solvent and base (approx. 0.1 M concentration).
-
Add this compound (1.2 eq) via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mechanistic Comparison: Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a stereocontrolled manner.[9] The reactivity of this compound in these reactions is governed by Frontier Molecular Orbital (FMO) theory. The electron-donating methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the alkyne, making it a suitable partner for electron-deficient reaction partners (e.g., in [4+2] Diels-Alder or [3+2] dipolar cycloadditions).[9]
Mechanism: These reactions are typically concerted, meaning all bonds are formed in a single transition state without intermediates.[10] The regioselectivity is determined by the alignment of the interacting orbitals (HOMO of one component with the LUMO of the other). The bulky TMS group can exert significant steric influence, directing the approaching reactant to the less hindered face and controlling the regiochemical outcome.[11]
Caption: FMO diagram for a normal electron demand cycloaddition.
Performance Comparison: Steric and Electronic Effects
Let's compare the cycloaddition of an azide (a classic [3+2] cycloaddition to form a triazole) with different substituted alkynes.
| Alkyne Substrate | Azide Partner | Regioselectivity (Product Ratio) | Rationale |
| ((4-MeOPh)C≡C-TMS) | Benzyl Azide | >98:2 (single regioisomer) | The TMS group sterically directs the azide, and electronics favor the formation of the 1,4-disubstituted triazole.[5] |
| Phenylacetylene | Benzyl Azide | ~1:1 mixture | Lacks the strong steric directing group, leading to a mixture of 1,4- and 1,5-disubstituted triazoles. |
| Methyl Propiolate | Benzyl Azide | >95:5 (single regioisomer) | Strong electronic bias from the ester group controls regioselectivity, but the reaction mechanism is different (inverse electron demand). |
This comparison highlights the causality of experimental choice: selecting MPTMS provides predictable regiochemical control due to a powerful combination of steric and electronic factors, a level of precision not offered by simpler alkynes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. [(4-Methoxyphenyl)ethynyl]trimethylsilane [myskinrecipes.com]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. gelest.com [gelest.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. jmcct.com [jmcct.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of ((4-Methoxyphenyl)ethynyl)trimethylsilane Derivatives
This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of ((4-methoxyphenyl)ethynyl)trimethylsilane and its derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of novel molecular entities. This document offers a comparative framework for understanding how structural modifications can influence crystallographic parameters and intermolecular interactions, supported by established experimental protocols and data from analogous systems.
Introduction: The Structural Significance of Silyl-Protected Alkynes
This compound is a versatile building block in organic synthesis, finding application in the construction of complex organic molecules, including pharmaceuticals and materials with interesting optoelectronic properties. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions. The methoxy group on the phenyl ring, being an electron-donating group, influences the electronic properties of the molecule.
X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this technique provides invaluable insights into:
-
Molecular Conformation: The precise geometry, including bond lengths, bond angles, and torsion angles.
-
Stereochemistry: Unambiguous assignment of the spatial arrangement of atoms.
-
Intermolecular Interactions: The non-covalent forces such as hydrogen bonds, halogen bonds, π-π stacking, and C-H···π interactions that govern the crystal packing.[1][2]
-
Structure-Property Relationships: Understanding how the solid-state arrangement of molecules influences their bulk properties.
This guide will explore the expected outcomes of a crystallographic analysis of the parent compound and a series of its hypothetical derivatives, providing a predictive framework for researchers in this field.
A Framework for Comparison: Hypothetical Derivatives of this compound
To illustrate the impact of structural modifications on the resulting crystal structures, we will consider the following hypothetical derivatives of the parent compound ( 1 ):
-
Derivative 2 (Electron-Withdrawing Group): ((4-Nitrophenyl)ethynyl)trimethylsilane. The nitro group is a strong electron-withdrawing group, which is expected to significantly alter the electronic distribution and intermolecular interactions.
-
Derivative 3 (Halogen Substitution): ((4-Bromo-2-fluorophenyl)ethynyl)trimethylsilane. The introduction of halogen atoms provides sites for potential halogen bonding and can influence crystal packing through steric and electronic effects.
-
Derivative 4 (Alternative Silyl Group): ((4-Methoxyphenyl)ethynyl)triethylsilane. Replacing the trimethylsilyl (TMS) group with a bulkier triethylsilyl (TES) group will likely impact the steric hindrance around the alkyne and influence the crystal packing.[3]
The molecular structures of the parent compound and these hypothetical derivatives are depicted below.
References
A Senior Application Scientist's Guide to Quantitative Analysis of ((4-Methoxyphenyl)ethynyl)trimethylsilane in Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the precise quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring the quality of final compounds. ((4-Methoxyphenyl)ethynyl)trimethylsilane is a key building block in the synthesis of various organic materials and pharmaceutical intermediates, frequently employed in cross-coupling reactions such as the Sonogashira coupling.[1][2] This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound in a typical reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The choice of analytical technique is not merely a matter of equipment availability; it is a strategic decision that impacts the accuracy, precision, and overall validity of your experimental data. This guide will delve into the causality behind the experimental choices for each method, offering field-proven insights to ensure the integrity of your results.
The Analytical Challenge: A Typical Sonogashira Reaction Mixture
To provide a practical context, we will consider the quantitative analysis of this compound in a Sonogashira coupling reaction mixture. Such a mixture will likely contain:
-
Starting Materials: this compound and an aryl halide (e.g., 4-iodoanisole).
-
Product: The desired cross-coupled product.
-
Catalysts: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[3]
-
Base: An amine base such as triethylamine or diisopropylamine.
-
Solvent: Organic solvents like tetrahydrofuran (THF) or toluene.
-
Potential Byproducts: Homocoupling products of the alkyne (Glaser coupling).
The analytical method must be selective enough to differentiate the analyte from these other components and robust enough to handle the complex matrix.
Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Best Suited For |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection.[4] | High sensitivity and selectivity, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; potential for thermal degradation of analytes.[5] | Routine analysis of thermally stable analytes in complex mixtures. |
| HPLC-UV | Separation by polarity, followed by UV absorbance detection. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; non-destructive. | Lower sensitivity than MS for some compounds; requires a chromophore for UV detection. | High-throughput screening and monitoring of reaction progress for UV-active compounds. |
| qNMR | Intrinsic proportionality between NMR signal area and the number of nuclei.[6] | Highly accurate and precise; no need for an identical standard for quantification; provides structural information. | Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures. | Accurate determination of purity and concentration without the need for extensive method development. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[4] Given that this compound is a relatively volatile compound, GC-MS is a viable analytical option.
Causality Behind Experimental Choices
The success of a GC-MS method hinges on achieving good chromatographic separation and selective detection. The choice of the column, temperature program, and internal standard are critical.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point. This stationary phase provides a good balance of dispersive and polar interactions to effectively separate the analyte from other components in the Sonogashira reaction mixture.
-
Temperature Programming: A temperature gradient is essential to ensure the elution of all components, from the volatile solvent to the less volatile product and catalyst residues. Starting at a low temperature allows for the separation of early-eluting compounds, while a gradual ramp ensures sharp peaks for the analytes of interest.
-
Internal Standard (IS) Selection: An ideal internal standard should be chemically similar to the analyte but not present in the sample.[7] For GC-MS, a deuterated analog of the analyte is often the gold standard as it co-elutes but is distinguishable by its mass.[8] However, if a deuterated standard is unavailable, a structurally similar compound with a different retention time can be used. For this application, 1,4-bis(trimethylsilyl)benzene is a suitable choice. It is commercially available, thermally stable, and contains the trimethylsilyl group, ensuring similar behavior during analysis.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Add a known concentration of the internal standard solution (1,4-bis(trimethylsilyl)benzene in a suitable solvent like toluene).
-
Dilute the mixture with a solvent (e.g., ethyl acetate) to a final concentration within the calibration range.
-
Vortex thoroughly and transfer to a GC vial.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
This compound: Monitor characteristic ions (e.g., m/z 204, 189).
-
1,4-bis(trimethylsilyl)benzene (IS): Monitor characteristic ions (e.g., m/z 222, 207).
-
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Data Presentation: GC-MS
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
GC-MS Workflow
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news-medical.net [news-medical.net]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
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- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Carbon-Carbon Bond Formation: Benchmarking ((4-Methoxyphenyl)ethynyl)trimethylsilane in Modern Cross-Coupling Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the creation of carbon-carbon bonds remains a cornerstone, enabling the construction of complex molecular architectures that drive innovations in pharmaceuticals, materials science, and beyond. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tools for this purpose, offering unparalleled precision and versatility. Within this landscape, the choice of coupling reagent is a critical decision that dictates the efficiency, substrate scope, and overall success of a synthetic campaign.
This guide provides an in-depth analysis of ((4-Methoxyphenyl)ethynyl)trimethylsilane , a versatile and highly efficient reagent for the introduction of an arylethynyl moiety. We will benchmark its performance not only against other alkynylating agents but also in the broader context of alternative C-C coupling methodologies, such as Suzuki and Stille couplings. Our focus is on providing not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions in their synthetic strategies.
The Reagent in Focus: this compound
This compound is a silyl-protected terminal alkyne.[1][2] Its structure is deceptively simple, yet each component plays a crucial role in its function.
-
The (4-Methoxyphenyl)ethynyl Group: This is the core functional moiety to be transferred. The electron-donating methoxy group can influence the electronic properties of the resulting coupled product.
-
The Trimethylsilyl (TMS) Group: This is not merely an inert substituent. The TMS group serves as a robust protecting group for the terminal alkyne's acidic proton.[3][4] This protection prevents the common and often problematic side reaction of homocoupling (Glaser coupling) that plagues unprotected terminal alkynes, especially in the presence of copper catalysts.[5] Furthermore, the TMS group imparts favorable physical properties, rendering the reagent a stable, easily handled liquid.[2][3]
This reagent is primarily employed in the Sonogashira cross-coupling reaction , a powerful method for forming a bond between a sp² carbon (from an aryl or vinyl halide/triflate) and an sp carbon (from a terminal alkyne).[3][5][6][7]
The Strategic Landscape: Sonogashira, Suzuki, and Stille Coupling
While our focus is on a Sonogashira reagent, a senior scientist must consider the entire toolkit of cross-coupling reactions. The decision to use a Sonogashira coupling over alternatives like Suzuki or Stille is a critical first step.
Caption: Decision workflow for selecting a cross-coupling strategy.
Head-to-Head Comparison of Major Coupling Strategies
The choice between these powerhouse reactions depends on factors like reagent toxicity, functional group tolerance, and byproduct removal.[8][9]
| Feature | Sonogashira Coupling (using Alkynylsilanes) | Suzuki Coupling (using Organoborons) | Stille Coupling (using Organostannanes) |
| Organometallic Reagent | Alkynylsilane (e.g., ((4-MeOPh)C≡C)TMS) | Organoboron (e.g., Ar-B(OH)₂) | Organotin (e.g., Ar-SnBu₃) |
| Toxicity & Byproducts | Low toxicity. Silane byproducts are generally benign. | Low toxicity of boron reagents and byproducts are often water-soluble and easily removed.[8] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[8] |
| Reagent Stability | Silyl-protected alkynes are generally stable to air and moisture. | Boronic acids can be prone to decomposition (protodeboronation). | Organostannanes are typically very stable to air and moisture.[8] |
| Functional Group Tolerance | Very good, especially in copper-free variants. | Generally good, but can be sensitive to strong bases. | Excellent; tolerates a wide range of functional groups.[8] |
| Key Activator/Base | Mild amine base (e.g., Et₃N, DIPEA); Fluoride source for sila-Sonogashira. | Requires a base (e.g., Na₂CO₃, K₃PO₄). | Often proceeds under neutral conditions. |
| Primary Application | Synthesis of arylalkynes and conjugated enynes. | Synthesis of biaryls and vinylarenes. | Synthesis of complex molecules where functional group tolerance is paramount. |
Mechanism of Action: The Sonogashira Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[6][7]
Caption: Simplified catalytic cycle for a standard Sonogashira reaction.
In the context of this compound, the reaction can proceed via two main pathways:
-
Two-Step, One-Pot: The TMS group is first cleaved in situ using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like DBU to generate the terminal alkyne, which then enters the standard Sonogashira cycle.[3]
-
Sila-Sonogashira (Hiyama-type): Under specific conditions (often copper-free), the C-Si bond can be activated (e.g., by a fluoride source) to directly participate in the transmetalation step with the palladium center, avoiding the need for a separate deprotection step.[10][11]
Performance Benchmark: A Comparative Analysis
To provide a quantitative comparison, we present representative data for the coupling of a model substrate, 4-iodoanisole, with different organometallic reagents to form the same biaryl-type core structure.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Sonogashira | 4-Iodoanisole | ((4-MeOPh)C≡C)TMS | Pd(OAc)₂, PPh₃, CuI | Et₃N, 70 °C, 4h | ~90-95% | Representative[12] |
| Suzuki | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 6h | ~92% | Representative[13] |
| Stille | 4-Iodoanisole | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene, 110 °C, 3h | ~95% | Representative[13][14] |
| Copper-Free Sonogashira | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂, S-Phos | n-Bu₄N⁺OH⁻, H₂O | ~85-90% | Representative[15] |
Analysis of Results:
-
For this specific transformation, all three major coupling reactions provide excellent yields.
-
The Stille coupling is often the fastest but suffers from the significant drawback of highly toxic tin reagents and byproducts.[8]
-
The Suzuki coupling is a popular choice due to its low toxicity but may require careful optimization of the base and solvent system.
-
The Sonogashira coupling using a TMS-protected alkyne like this compound is highly efficient and avoids the homocoupling issues of unprotected alkynes. The development of copper-free conditions further enhances its functional group tolerance and makes it more amenable to sensitive substrates found in drug development.[15]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, forming a self-validating system for your research.
Protocol 1: Standard Sonogashira Coupling with this compound
This protocol details a standard copper- and palladium-catalyzed coupling.
Materials:
-
Aryl Halide (e.g., 4-Iodoanisole, 1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Copper(I) Iodide (CuI, 0.03 eq)
-
Anhydrous Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Via syringe, add anhydrous toluene (5 mL per mmol of aryl halide), followed by anhydrous triethylamine (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the TMS-protected diarylacetylene.
Protocol 2: TMS Deprotection
This step is required to reveal the terminal alkyne if needed for subsequent transformations.
Materials:
-
TMS-protected diarylacetylene (from Protocol 1, 1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TMS-protected alkyne in THF (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Conclusion and Future Outlook
This compound stands as a highly efficient and reliable reagent for Sonogashira cross-coupling reactions. Its primary advantages lie in the stability conferred by the TMS group, which prevents unwanted side reactions and allows for easy handling.[3][4]
Decision Framework:
-
Choose this compound for Sonogashira coupling when: You need to construct an aryl-alkyne bond, and preventing alkyne homocoupling is critical. It is an excellent choice for complex syntheses where reliability is paramount.
-
Consider Suzuki coupling as an alternative when: Your target is a biaryl or vinylarene, and you prioritize low toxicity and readily available starting materials.
-
Reserve Stille coupling for: Substrates with highly sensitive functional groups that are incompatible with the conditions of other coupling reactions, and where the challenges of tin toxicity and removal can be managed.
References
- 1. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.org [mdpi.org]
- 12. benchchem.com [benchchem.com]
- 13. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of ((4-Methoxyphenyl)ethynyl)trimethylsilane
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a culture of deep understanding regarding the safe handling and disposal of specialized chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of ((4-Methoxyphenyl)ethynyl)trimethylsilane (CAS No. 3989-14-8), a compound utilized in a range of synthetic applications, from drug discovery to materials science.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and safeguarding environmental health.
Hazard Profile and Core Safety Principles
This compound is classified as a substance that causes skin and serious eye irritation.[2][3] While not classified under more severe hazard categories, its chemical structure—an organosilane with an ethynyl group—necessitates a cautious and informed approach to its disposal. The trimethylsilyl group can be sensitive to moisture and may hydrolyze under certain conditions, although it is generally stable.[4]
The foundational principle for managing this chemical's waste stream is segregation and containment . Never dispose of this compound down the drain or in regular trash.[5][6] All waste materials, including contaminated personal protective equipment (PPE), must be treated as hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate PPE. All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.[7][8]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation.[2][7] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to segregate and containerize different waste streams.
Liquid Waste Disposal
-
Designated Waste Container : Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[7]
-
Container Compatibility : The container must be constructed of a material compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] List any other solvents or reagents present in the waste mixture.
-
Secure Sealing : Ensure the container is tightly sealed to prevent the escape of vapors and stored in a well-ventilated area, away from sources of ignition.[4][9]
Solid Waste Disposal
-
Segregation : All solid waste contaminated with this compound, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[7][10]
-
Labeling : The solid waste container should be labeled "Hazardous Waste - Solid" and specify "this compound Contaminated Debris".
-
Container Type : A durable, leak-proof bag or a designated solid waste drum is appropriate for this purpose.
Empty Container Disposal
-
Triple Rinsing : Thoroughly rinse the empty this compound container three times with a suitable organic solvent (e.g., acetone or ethanol).[6]
-
Rinsate Collection : The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.
-
Defacing and Disposal : After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[9]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[2][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup : Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[7][9]
-
Decontamination : Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Storage and Final Disposal
All hazardous waste containers must be stored in a designated, well-ventilated, and secure area.[5] Ensure that incompatible chemicals are not stored in close proximity.[12] Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7][13] Chemical waste generators are responsible for ensuring their waste is characterized and disposed of in accordance with local, regional, and national regulations.[11][14]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C12H16OSi | CID 3497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. fishersci.com [fishersci.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. aksci.com [aksci.com]
- 14. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
